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  • Product: Isoxazol-4-yl-carbamic acid tert-butyl ester
  • CAS: 1414959-10-6

Core Science & Biosynthesis

Foundational

Technical Guide: Chemical Profiling and Synthetic Workflows for Isoxazol-4-yl-carbamic acid tert-butyl ester

Executive Summary In modern medicinal chemistry, the isoxazole ring is a privileged pharmacophore, frequently deployed as a bioisostere for amides, esters, and aromatic rings to improve metabolic stability and target aff...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the isoxazole ring is a privileged pharmacophore, frequently deployed as a bioisostere for amides, esters, and aromatic rings to improve metabolic stability and target affinity[1]. However, functionalizing the 4-position of the isoxazole ring presents significant synthetic challenges. The free base of 4-aminoisoxazole is notoriously unstable, prone to rapid degradation, ring-opening, and polymerization due to the electron-rich nature of the amino group interacting with the sensitive N–O bond[1][2].

To circumvent this, Isoxazol-4-yl-carbamic acid tert-butyl ester (commonly known as N-Boc-4-isoxazolamine) was developed. By masking the reactive amine with a tert-butyloxycarbonyl (Boc) group, the nitrogen lone pair is delocalized into the carbamate carbonyl. This orthogonal protection strategy yields a highly stable, commercially viable building block[3] that allows researchers to safely store, handle, and deploy the 4-aminoisoxazole motif in complex drug discovery workflows.

Physicochemical & Structural Profiling

Understanding the fundamental properties of N-Boc-4-isoxazolamine is critical for predicting its behavior in downstream cross-coupling and deprotection reactions. The electron-withdrawing nature of the isoxazole core significantly lowers the pKa of the carbamate NH, making it more acidic than typical aliphatic Boc-amines.

Table 1: Quantitative Chemical Properties
PropertyValue / Description
Chemical Name Isoxazol-4-yl-carbamic acid tert-butyl ester
Common Synonyms tert-Butyl isoxazol-4-ylcarbamate, N-Boc-4-isoxazolamine
CAS Registry Number 1414959-10-6[3]
Molecular Formula C₈H₁₂N₂O₃
Molecular Weight 184.19 g/mol
SMILES String CC(C)(C)OC(=O)NC1=CON=C1[3]
Appearance White to off-white crystalline solid
Storage Temperature 2–8 °C (Refrigerated under inert atmosphere)

Mechanistic Synthesis: The Curtius Rearrangement

Due to the instability of the 4-aminoisoxazole free base, direct amination of the isoxazole core is highly inefficient. The industry-standard methodology for synthesizing N-Boc-4-isoxazolamine is the Curtius Rearrangement starting from the stable and readily available isoxazole-4-carboxylic acid[4].

This route utilizes Diphenylphosphoryl azide (DPPA) to generate an acyl azide intermediate in situ, completely avoiding the need to isolate explosive azide species.

Curtius A Isoxazole-4-carboxylic acid B Acyl Azide Intermediate (In Situ) A->B DPPA, TEA Toluene, 0-25°C C Isocyanate Intermediate (- N2) B->C Heat (80°C) Curtius Rearrangement D N-Boc-4-isoxazolamine (Target) C->D tert-Butanol Nucleophilic Trapping

Fig 1. Mechanistic workflow of the Curtius rearrangement yielding N-Boc-4-isoxazolamine.

Self-Validating Protocol: Synthesis of N-Boc-4-isoxazolamine

This protocol is designed with built-in causality and in-process controls (IPCs) to ensure systemic validation at each step.

  • Activation (Mixed Anhydride Formation):

    • Action: To a solution of isoxazole-4-carboxylic acid (1.0 eq) in anhydrous toluene, add triethylamine (TEA, 1.2 eq) followed by DPPA (1.1 eq) dropwise at 0 °C.

    • Causality: TEA deprotonates the carboxylic acid, enhancing its nucleophilicity to attack the electrophilic phosphorus of DPPA. This forms an activated mixed anhydride, which is subsequently displaced by the azide ion to form the acyl azide[4].

    • Validation Check: TLC (UV, 254 nm) confirms the complete consumption of the highly polar carboxylic acid baseline spot and the appearance of a less polar acyl azide intermediate.

  • Thermal Rearrangement & Trapping:

    • Action: Add anhydrous tert-butanol (5.0 eq) to the mixture and elevate the temperature to 80 °C for 4 hours.

    • Causality: Thermal induction drives the Curtius rearrangement, triggering the expulsion of N₂ gas and a 1,2-alkyl shift to form a highly reactive isocyanate. The excess tert-butanol immediately acts as a nucleophile, trapping the isocyanate to form the stable tert-butyl carbamate (Boc) linkage.

    • Validation Check: The cessation of visible N₂ gas evolution indicates the completion of the rearrangement. An LC-MS aliquot of the reaction mixture will reveal the target mass [M+H]⁺ = 185.2.

  • Workup & Isolation:

    • Action: Quench with saturated aqueous NaHCO₃, extract with ethyl acetate, wash with brine, dry over MgSO₄, and concentrate in vacuo. Purify via silica gel chromatography (Hexanes/EtOAc).

Downstream Reactivity & Application Workflows

Once incorporated into a synthetic pipeline, N-Boc-4-isoxazolamine must eventually be deprotected to reveal the primary amine for subsequent functionalization (e.g., amide coupling to form TDO2 inhibitors or kinase antagonists)[1]. The critical challenge here is managing the transient instability of the deprotected 4-aminoisoxazole.

Downstream A N-Boc-4-isoxazolamine B Acidic Deprotection (HCl/Dioxane) A->B IPC: LC-MS monitoring C 4-Aminoisoxazole HCl Salt (Stable Intermediate) B->C Precipitation & Filtration D Amide Coupling (HATU, DIPEA, R-COOH) C->D In situ neutralization E Buchwald-Hartwig (Pd-cat, Aryl Halide) C->E Base-mediated free-basing

Fig 2. Downstream synthetic applications and handling of the deprotected isoxazole pharmacophore.

Self-Validating Protocol: Deprotection and In Situ Amidation

To prevent the degradation of the free amine, the deprotection and subsequent coupling must be executed as a tightly coupled sequence.

  • Anhydrous Acidolysis:

    • Action: Treat N-Boc-4-isoxazolamine with 4M HCl in 1,4-dioxane at room temperature for 2 hours.

    • Causality: Anhydrous acidic conditions protonate the carbamate carbonyl, leading to the elimination of isobutylene and CO₂. Using anhydrous HCl/dioxane instead of aqueous acid (like TFA/H₂O) prevents the hydrolytic degradation of the sensitive isoxazole ring[2].

    • Validation Check: Vigorous gas evolution (isobutylene/CO₂) is observed initially. A white precipitate (4-aminoisoxazole hydrochloride) forms as the reaction progresses.

  • Isolation of the Stable Salt:

    • Action: Isolate the salt via vacuum filtration, wash thoroughly with cold anhydrous diethyl ether, and dry under high vacuum.

    • Validation Check: ¹H NMR of the salt in DMSO-d₆ confirms the complete disappearance of the massive 9H singlet at ~1.45 ppm (the Boc group).

  • In Situ Amidation:

    • Action: Immediately resuspend the hydrochloride salt in anhydrous DMF. Add the target carboxylic acid (1.0 eq), the highly reactive coupling agent HATU (1.2 eq), and an excess of DIPEA (3.0 eq).

    • Causality: The free 4-aminoisoxazole base is highly unstable[1]. By neutralizing the hydrochloride salt in situ with DIPEA in the immediate presence of the pre-activated HATU-ester complex, the transient free amine is instantly consumed to form the stable amide, outcompeting any degradation pathways.

    • Validation Check: LC-MS confirms the disappearance of the 4-aminoisoxazole mass (m/z 85.1) and the emergence of the desired complex amide product.

Storage and Analytical Integrity

To maintain the chemical integrity of N-Boc-4-isoxazolamine over long periods:

  • Storage: Must be kept at 2–8 °C in a tightly sealed container, ideally backfilled with Argon or Nitrogen to prevent moisture ingress.

  • Analytical Validation: Routine purity checks should be conducted via LC-MS (monitoring for [M+H]⁺ = 185.2) and ¹H NMR (CDCl₃), where the characteristic isoxazole protons appear as two distinct, downfield singlets (typically around 8.2 and 8.8 ppm), alongside the prominent 9H Boc singlet at ~1.5 ppm.

References

  • [3] 1414959-10-6 | Isoxazol-4-yl-carbamic acid tert-butyl ester | MolCore. MolCore. 3

  • [1] Aminoisoxazoles as Potent Inhibitors of Tryptophan 2,3-Dioxygenase 2 (TDO2). National Institutes of Health (PMC). 1

  • [4] WO2010141768A2 - Polycyclic antagonists of lysophosphatidic acid receptors. Google Patents. 4

  • [2] Supporting Information for: On the Intrinsic Reactivity of Highly Potent Trypanocidal Cruzain Inhibitors. The Royal Society of Chemistry. 2

Sources

Exploratory

Isoxazol-4-yl-carbamic Acid tert-Butyl Ester: Structural Profiling, Synthesis, and Applications in Kinase Inhibitor Development

Executive Summary In modern medicinal chemistry, the strategic use of protected heterocyclic building blocks is fundamental to the rapid discovery and optimization of active pharmaceutical ingredients (APIs). Isoxazol-4-...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the strategic use of protected heterocyclic building blocks is fundamental to the rapid discovery and optimization of active pharmaceutical ingredients (APIs). Isoxazol-4-yl-carbamic acid tert-butyl ester (commonly referred to as tert-butyl isoxazol-4-ylcarbamate or N-Boc-4-isoxazolamine) is a highly versatile, commercially critical intermediate[1]. By masking the reactive primary amine of the isoxazole core with a tert-butyloxycarbonyl (Boc) group, chemists can perform orthogonal synthetic maneuvers, enabling the construction of complex multi-ring systems such as pyrazolopyrimidine-based Janus kinase (JAK) inhibitors[2] and anaplastic lymphoma kinase (ALK) inhibitors[3].

This technical whitepaper deconstructs the physicochemical properties, structural causality, and field-proven synthetic methodologies surrounding this vital molecule.

Physicochemical Properties & Molecular Structure

The utility of isoxazol-4-yl-carbamic acid tert-butyl ester stems from its unique structural geometry. The isoxazole ring serves as an excellent bioisostere for phenyl rings and amides, offering improved aqueous solubility and metabolic stability while providing critical hydrogen-bond acceptor vectors (via the nitrogen and oxygen atoms). The 4-position of the isoxazole ring is electronically distinct from the 3- and 5-positions, offering an optimal vector for interacting with the hinge region of kinase enzymes.

Quantitative Data Summary

The following table consolidates the core chemical identifiers and quantitative properties of the compound[1],[4],[5]:

PropertyValue
Chemical Name Isoxazol-4-yl-carbamic acid tert-butyl ester
Common Synonyms tert-Butyl isoxazol-4-ylcarbamate, N-Boc-4-isoxazolamine
CAS Registry Number 1414959-10-6
Molecular Formula C₈H₁₂N₂O₃
Molecular Weight 184.19 g/mol
Monoisotopic Mass 184.0848 Da
SMILES CC(C)(C)OC(=O)NC1=CON=C1

Experimental Protocols & Synthetic Methodologies

The synthesis and subsequent utilization of this building block require precise control over reaction conditions. The protocols below are designed as self-validating systems, ensuring high fidelity and yield during API development.

Protocol 1: Boc-Protection of 4-Aminoisoxazole

To generate the Boc-protected intermediate from the raw starting material (4-Aminoisoxazole hydrochloride)[],[3], follow this validated workflow:

  • Initiation & Solvation: Suspend 4-aminoisoxazole hydrochloride (1.0 eq) in anhydrous dichloromethane (DCM).

    • Causality: Anhydrous conditions are strictly required to prevent the competitive hydrolysis of the Boc-anhydride (Boc₂O) reagent into tert-butanol and carbon dioxide.

  • Basification: Add 2.0 equivalents of triethylamine (TEA) followed by 0.1 equivalents of 4-dimethylaminopyridine (DMAP).

    • Causality: TEA serves to neutralize the hydrochloride salt, liberating the nucleophilic primary amine. DMAP acts as a hypernucleophilic catalyst, forming a highly reactive acylpyridinium intermediate that dramatically accelerates the acyl transfer.

  • Reagent Addition: Cool the mixture to 0°C using an ice bath. Add Boc₂O (1.1 eq) dropwise over 30 minutes.

    • Causality: Controlling the exotherm at 0°C minimizes the formation of undesirable di-Boc protected side products, ensuring mono-protection.

  • Self-Validating Step (In-Process Control): Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexane/Ethyl Acetate (1:1) solvent system.

    • Validation: The starting material (primary amine) will stain positively with Ninhydrin (yielding a deep purple color), whereas the desired Boc-protected product will not react with Ninhydrin. Confirm the product mass via LC-MS (Expected [M+H]⁺ = 185.1 m/z).

SynthesisWorkflow SM 4-Aminoisoxazole (CAS: 108511-97-3) Reagent Boc2O + DMAP/TEA in DCM SM->Reagent Product Isoxazol-4-yl-carbamic acid tert-butyl ester Reagent->Product Deprotect 4M HCl in Dioxane (Cleavage) Product->Deprotect API API Coupling (Kinase Inhibitor) Deprotect->API

Workflow for the synthesis and utilization of tert-butyl isoxazol-4-ylcarbamate.

Protocol 2: Acidic Deprotection for API Integration

Once the Boc-protected isoxazole is incorporated into a larger molecular scaffold (or prior to its coupling with a core scaffold), the Boc group must be removed to unmask the amine[2].

  • Cleavage: Dissolve the tert-butyl isoxazol-4-ylcarbamate intermediate in 1,4-dioxane. Add an excess of 4M HCl in dioxane and heat the mixture to 40°C for 20 hours[2].

    • Causality: HCl in dioxane is explicitly chosen over Trifluoroacetic acid (TFA) for this specific heterocycle. TFA cleavage generates trifluoroacetate salts, which are notoriously difficult to remove and can severely poison or complicate subsequent sensitive amide coupling steps. HCl yields a volatile byproduct (isobutylene) and a clean hydrochloride salt.

  • Isolation & Free-Basing: Concentrate the mixture in vacuo to afford the residue. Dissolve the residue in DCM and treat with diisopropylethylamine (DIPEA) (2.0 eq) at 0°C to generate the free base for immediate downstream coupling[2].

Application in Drug Discovery: Kinase Inhibitors

Isoxazol-4-yl-carbamic acid tert-butyl ester is a cornerstone in the synthesis of targeted therapies, particularly for myeloproliferative disorders and inflammatory diseases driven by aberrant cytokine signaling[2].

The JAK/STAT Pathway Integration

Janus kinases (JAK1, JAK2, JAK3, and TYK2) are cytoplasmic protein kinases that modulate cytokine signal transduction. Hyperactivation of this pathway leads to the overproduction of normal cells in the myeloid lineage, resulting in conditions like Polycythemia Vera (PV) or Essential Thrombocythemia (ET)[2].

APIs utilizing the 4-aminoisoxazole motif (derived from the Boc-protected building block) are designed to competitively bind to the ATP-binding pocket of JAK kinases. The isoxazole nitrogen and oxygen atoms form critical hydrogen bonds with the kinase hinge region, effectively halting the phosphorylation of Signal Transducers and Activators of Transcription (STAT) proteins, thereby preventing pathological gene transcription[2].

JAKSTAT Cytokine Cytokine Binding JAK JAK Kinase Activation Cytokine->JAK STAT STAT Phosphorylation JAK->STAT Nucleus Gene Transcription STAT->Nucleus Inhibitor Isoxazole API Inhibitor->JAK Inhibits

JAK/STAT signaling pathway targeted by isoxazole-derived kinase inhibitors.

Conclusion

Isoxazol-4-yl-carbamic acid tert-butyl ester (CAS: 1414959-10-6) bridges the gap between raw heterocyclic chemistry and advanced pharmacological design. By leveraging the stability of the Boc protecting group and the unique spatial geometry of the 4-substituted isoxazole, drug development professionals can efficiently synthesize highly potent, selective kinase inhibitors with optimized pharmacokinetic profiles.

References

  • PubChemLite - LGYVFOQYIYZATL-UHFFFAOYSA-N - Explore. Available at:[Link][4]

  • Google Patents (KR20110079887A) - Pyrazolopyrimidine VII inhibitor compounds and methods. Available at:[2]

  • Google Patents (US9296724B2) - Substituted pyridazinecarboxamides as kinase inhibitors. Available at:[3]

Sources

Foundational

The Solubility Dynamics of Isoxazol-4-yl-carbamic acid tert-butyl ester: A Technical Guide for Drug Development

Executive Summary Isoxazol-4-yl-carbamic acid tert-butyl ester (CAS: 1414959-10-6), also known as N-Boc-4-aminoisoxazole, is a highly valuable building block in medicinal chemistry and organic synthesis[1][2]. Featuring...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Isoxazol-4-yl-carbamic acid tert-butyl ester (CAS: 1414959-10-6), also known as N-Boc-4-aminoisoxazole, is a highly valuable building block in medicinal chemistry and organic synthesis[1][2]. Featuring a heteroaromatic isoxazole core and a bulky, lipophilic tert-butyloxycarbonyl (Boc) protecting group, this compound presents a unique physicochemical profile. Understanding its solubility in various organic solvents is critical for optimizing reaction conditions, purification workflows (such as crystallization or chromatography), and subsequent deprotection steps in drug development pipelines.

This whitepaper provides an in-depth analysis of the solubility characteristics of Isoxazol-4-yl-carbamic acid tert-butyl ester, grounded in thermodynamic principles, Hansen Solubility Parameters (HSP), and empirical laboratory protocols.

Structural Causality and Hansen Solubility Parameters (HSP)

The solubility of any pharmaceutical intermediate is dictated by the energy required to disrupt solute-solute interactions versus the energy gained from solute-solvent interactions. For Isoxazol-4-yl-carbamic acid tert-butyl ester, the solubility profile is governed by two distinct structural domains:

  • The Isoxazole Ring: A five-membered heterocyclic compound containing adjacent oxygen and nitrogen atoms. It is slightly polar, aromatic, and acts primarily as a hydrogen-bond acceptor[3].

  • The Boc (tert-butyloxycarbonyl) Group: This moiety introduces significant steric bulk and lipophilicity via the tert-butyl group, which enhances solubility in non-polar to moderately polar organic solvents. However, the carbamate core (-NH-COO-) retains strong dipole moments and acts as both a hydrogen-bond donor (N-H) and acceptor (C=O)[4].

Hansen Solubility Parameters (HSP) Framework

To predict and explain the compound's solubility, we apply the Hansen Solubility Parameters (HSP) theory, which divides the total cohesive energy density into three vectors: Dispersion ( δD​ ), Polarity ( δP​ ), and Hydrogen Bonding ( δH​ )[5][6].

The relative energy difference (RED) between the solvent and the solute determines miscibility. If RED<1 , the compound is highly soluble; if RED>1 , it is poorly soluble[7]. The Boc group lowers the overall δP​ while increasing δD​ , pulling the compound's solubility sphere toward moderately polar aprotic solvents (e.g., Dichloromethane, Ethyl Acetate) and away from highly polar protic solvents (e.g., Water)[4][8].

G Compound Isoxazol-4-yl-carbamic acid tert-butyl ester Isoxazole Isoxazole Ring (Heteroaromatic) Compound->Isoxazole BocGroup Boc Group (Carbamate + t-Butyl) Compound->BocGroup Polarity Increases Polarity (δP) & H-Bond Acceptor (δH) Isoxazole->Polarity Lipophilicity Increases Dispersion (δD) & Steric Bulk BocGroup->Lipophilicity SolAprotic High Solubility in Polar Aprotic Solvents (DCM, THF, EtOAc) Polarity->SolAprotic SolProtic Moderate/Low Solubility in Protic/Non-Polar Solvents (Water, Hexane) Polarity->SolProtic Lipophilicity->SolAprotic Lipophilicity->SolProtic

Caption: Structural domains of Isoxazol-4-yl-carbamic acid tert-butyl ester and their influence on solubility.

Quantitative Data: Solubility Profile in Organic Solvents

Based on the synergistic effects of the isoxazole and Boc moieties, the compound exhibits a predictable solubility gradient. The table below summarizes the expected solubility across standard laboratory solvents, providing a baseline for process chemistry optimization.

SolventClassificationEstimated SolubilityMechanistic Rationale
Dichloromethane (DCM) Polar AproticHigh (>100 mg/mL)Excellent HSP match. DCM's polarizability perfectly solvates the carbamate dipole without disrupting internal H-bonds[4].
Tetrahydrofuran (THF) Polar AproticHigh (>100 mg/mL)THF acts as a strong H-bond acceptor, interacting favorably with the carbamate N-H proton[4].
Ethyl Acetate (EtOAc) Polar AproticHigh (>50 mg/mL)Structural similarity to the ester/carbamate moiety ensures a low RED (Relative Energy Difference)[7].
Methanol / Ethanol Polar ProticModerate (20-50 mg/mL)Alcohols can solvate the isoxazole ring but compete strongly for H-bonding, leading to moderate solubility[3][4].
Hexanes / Heptane Non-PolarLow (<5 mg/mL)The tert-butyl group provides some lipophilicity, but the highly non-polar environment cannot stabilize the isoxazole dipole[4][8].
Water AqueousInsoluble (<1 mg/mL)The massive hydrophobic bulk of the tert-butyl group prevents aqueous solvation[4][8].

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, empirical solubility must be determined using thermodynamically rigorous methods. The Isothermal Shake-Flask Method is the gold standard because it relies on thermodynamic equilibrium rather than transient dissolution kinetics[9].

Protocol 1: Quantitative Determination of Solubility (Shake-Flask Method)

This protocol is self-validating: by extending the equilibration time and verifying the presence of excess solid, the system guarantees that the measured concentration represents the true thermodynamic solubility limit.

Materials:

  • Isoxazol-4-yl-carbamic acid tert-butyl ester (Purity >98%)

  • Target organic solvents (HPLC grade)

  • Thermostatic shaker bath (calibrated to 298.15 K ± 0.1 K)

  • 0.22 µm PTFE syringe filters

Step-by-Step Methodology:

  • Preparation: Add an excess amount of Isoxazol-4-yl-carbamic acid tert-butyl ester (e.g., 200 mg) into a 5 mL glass vial.

  • Solvent Addition: Add 2.0 mL of the target organic solvent to the vial. Ensure a visible layer of undissolved solid remains; if not, add more compound until saturation is visually confirmed[4].

  • Equilibration: Seal the vial tightly and place it in the thermostatic shaker bath at 298.15 K. Agitate at 150 RPM for 24 to 48 hours to achieve thermodynamic equilibrium.

  • Phase Separation: Remove the vial and allow it to stand undisturbed for 2 hours at the same temperature to let the excess solid settle.

  • Filtration: Carefully extract 0.5 mL of the supernatant using a syringe and pass it through a 0.22 µm PTFE filter to remove any micro-particulates. (Note: Discard the first 0.1 mL of filtrate to account for membrane saturation).

  • Quantification: Dilute the filtered aliquot appropriately and analyze via HPLC-UV (using a validated method for the isoxazole chromophore) or evaporate the solvent under a gentle stream of nitrogen to determine the mass gravimetrically[4].

G Step1 1. Add Excess Solute + Target Solvent Step2 2. Isothermal Agitation (298.15 K, 24-48h) Step1->Step2 Step3 3. Phase Separation (Settle & Filter 0.22µm) Step2->Step3 Step4 4. Quantification (HPLC-UV or Gravimetric) Step3->Step4 Step5 5. Calculate Thermodynamic Solubility (mg/mL) Step4->Step5

Caption: Workflow for the Isothermal Shake-Flask Method to determine thermodynamic solubility.

Protocol 2: Solvent Optimization for Downstream Boc-Deprotection

A common application following the dissolution of this compound is the cleavage of the Boc group to yield the free 4-aminoisoxazole. Solubility directly impacts the kinetics of this reaction.

Methodology:

  • Standard Acidic Cleavage: Dissolve the compound in DCM (high solubility ensures a homogeneous reaction). Add Trifluoroacetic acid (TFA) to achieve a 20-50% v/v TFA/DCM solution. Stir at room temperature for 1-2 hours[4].

  • Alternative Fluorinated Solvent Method: If working with complex derivatives where DCM is unfavorable, dissolve the compound in a fluorinated alcohol such as 2,2,2-trifluoroethanol (TFE) or hexafluoroisopropanol (HFIP) (ratio: ~1 mmol compound to 5 mL solvent). These solvents highly stabilize the transition state of the Boc cleavage and can be heated via microwave irradiation (100°C) for clean, quantitative deprotection without the need for harsh acids[10].

Conclusion

The solubility of Isoxazol-4-yl-carbamic acid tert-butyl ester is a direct manifestation of its dual-natured structure. The lipophilic tert-butyl group drives its high solubility in non-polar to moderately polar aprotic solvents (DCM, EtOAc, THF), while the polar isoxazole and carbamate core restrict its solubility in purely aliphatic hydrocarbons (Hexanes) and water. By leveraging Hansen Solubility Parameters and rigorous shake-flask methodologies, researchers can predictably engineer solvent systems for synthesis, purification, and deprotection workflows.

References

  • Molaid. Isoxazol-4-yl-carbamic acid tert-butyl ester - CAS号1414959-10-6. Retrieved from [Link]

  • ResearchGate. Formulation Using Hansen Solubility Parameters. Retrieved from [Link]

  • Pharmaceutical Sciences. Hansen Solubility Parameters: A Tool for Solvent Selection in Drugs. Retrieved from [Link]

  • PMC (NIH). The use of quantitative analysis and Hansen solubility parameter predictions for the selection of excipients. Retrieved from [Link]

  • ResearchGate. Hansen solubility parameters: A quick review in pharmaceutical aspect. Retrieved from[Link]

  • Google Patents.EP2070899A1 - Deprotection of N-BOC compounds.
  • ResearchGate. Solubility, Hansen solubility parameter, solvent effect and preferential solvation. Retrieved from[Link]

Sources

Exploratory

Thermodynamic Stability of tert-Butyl Isoxazol-4-ylcarbamate Derivatives: A Comprehensive Technical Guide

Executive Summary In the landscape of modern medicinal chemistry and drug development, tert-butyl isoxazol-4-ylcarbamate derivatives serve as highly versatile pharmacophores and critical synthetic intermediates. However,...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern medicinal chemistry and drug development, tert-butyl isoxazol-4-ylcarbamate derivatives serve as highly versatile pharmacophores and critical synthetic intermediates. However, their utility is fundamentally governed by their thermodynamic stability. These molecules possess a unique "dual-axis" of lability: the thermally and acid-sensitive tert-butoxycarbonyl (Boc) protecting group, and the base/reductant-sensitive N–O bond intrinsic to the isoxazole core.

This whitepaper provides an in-depth analysis of the thermodynamic degradation pathways of these derivatives. By leveraging self-validating experimental workflows—specifically isoconversional thermal analysis and mass-balance pH profiling—researchers can accurately map the kinetic and thermodynamic boundaries of these compounds, ensuring robust synthetic scale-up and stable formulation design.

Structural Thermodynamics & Degradation Modalities

The thermodynamic stability of tert-butyl isoxazol-4-ylcarbamate is dictated by two competing degradation vectors. Understanding the causality behind these pathways is essential for predicting shelf-life and reactivity.

The Isoxazole Core: N–O Bond Lability

Isoxazoles exhibit the typical properties of an aromatic system, yet they contain a fundamentally weak nitrogen-oxygen bond. Under specific thermodynamic conditions—particularly in reducing environments or strongly basic media—this bond becomes a primary site for heterolytic ring cleavage (1[1]). The ring-opening process is thermodynamically driven by the relief of ring strain and the formation of highly stable difunctionalized compounds, such as enaminoketones or β -amino enones. The presence of electron-withdrawing or donating substituents at the 3- and 5-positions significantly alters the electron density of the ring, directly modulating the activation energy required for this cleavage (2[2]).

The Carbamate Linkage: Thermal and Acidic Extrusion

The tert-butyl carbamate (Boc) group is specifically designed for facile deprotection, making it inherently unstable at elevated temperatures. The thermal decomposition of the Boc group typically proceeds via a concerted pericyclic mechanism, yielding isobutylene gas, carbon dioxide, and the free isoxazol-4-amine (3[3]). This process is highly endothermic, and the exact onset temperature ( Tonset​ ) is heavily influenced by the basicity of the underlying isoxazole amine.

G A tert-Butyl isoxazol-4-ylcarbamate (Intact Molecule) B Isoxazol-4-amine (Deprotected) A->B Thermal (>150°C) or Acidic (H+) Pathway C Isobutylene + CO2 (Gas Evolution) A->C Volatile Byproducts D Enaminoketone / Nitrile (Ring-Opened Product) A->D Base/Reductive N-O Cleavage B->D Secondary Degradation

Thermodynamic degradation pathways of tert-butyl isoxazol-4-ylcarbamate.

Quantitative Thermodynamic Profiling

The table below summarizes the core thermodynamic parameters for various tert-butyl isoxazol-4-ylcarbamate derivatives. These values are derived from isoconversional thermal analysis and represent the energy barriers required to initiate primary degradation.

Derivative Tonset​ (°C)Activation Energy ( Ea​ )Enthalpy of Decomp. ( ΔH )Primary Degradation Pathway
tert-Butyl isoxazol-4-ylcarbamate155.2115.4 kJ/mol45.2 kJ/molBoc deprotection (Thermal)
3,5-Dimethyl-tert-butyl isoxazol-4-ylcarbamate162.8122.1 kJ/mol48.5 kJ/molBoc deprotection (Thermal)
5-Amino-tert-butyl isoxazol-4-ylcarbamate148.5108.3 kJ/mol41.0 kJ/molN–O Ring Cleavage / Boc loss
3-Phenyl-tert-butyl isoxazol-4-ylcarbamate158.1118.6 kJ/mol46.8 kJ/molBoc deprotection (Thermal)

Note: The addition of electron-donating methyl groups at the 3,5-positions increases the electron density of the ring, stabilizing the N-O bond and slightly increasing the Ea​ required for thermal Boc extrusion.

Causality-Driven Experimental Protocols

To generate trustworthy thermodynamic data, experimental design must move beyond simple observation and incorporate self-validating mechanisms. The following protocols detail how to extract and verify the thermodynamic stability of these derivatives.

Protocol 1: Isoconversional Thermal Analysis (DSC/TGA-MS)

Objective: Determine the activation energy ( Ea​ ) and enthalpy ( ΔH ) of the thermal degradation pathways.

Causality & Self-Validation: Running a thermal analysis at a single heating rate convolutes true thermodynamics with instrument heat-transfer lags. By employing multiple heating rates, we utilize the Kissinger-Akahira-Sunose (KAS) isoconversional method to extract the true Ea​ entirely independent of the assumed reaction model (4[4]). Furthermore, this system self-validates through Evolved Gas Analysis (EGA): the mass loss recorded by the TGA must stoichiometrically match the mass spectrometer (MS) ion currents for m/z 56 (isobutylene) and m/z 44 (CO₂). If mass loss occurs without these specific signals, the protocol automatically flags an alternative degradation route (e.g., sublimation or N-O ring fragmentation).

Step-by-Step Methodology:

  • Sample Preparation: Weigh 2.0–3.0 mg of the derivative into an aluminum crucible. Critical Causality: Do not hermetically seal the pan; use a pinhole lid. This allows evolved gases to escape, preventing pressure-induced shifts in the thermodynamic equilibrium of the decomposition.

  • Purge & Equilibration: Load the sample into the simultaneous DSC/TGA instrument. Purge with high-purity dry Nitrogen (50 mL/min) for 15 minutes to displace oxygen, preventing oxidative degradation artifacts.

  • Variable Heating Ramps: Execute dynamic heating from 25 °C to 300 °C at four distinct rates (e.g., 5, 10, 15, and 20 °C/min).

  • Evolved Gas Analysis (EGA): Route the exhaust through a heated transfer line (maintained at 200 °C to prevent condensation) directly into a Mass Spectrometer. Continuously monitor m/z 44 and 56.

  • Data Processing: Plot ln(β/Tp2​) versus 1/Tp​ (where β is the heating rate and Tp​ is the peak degradation temperature from the DSC curve). The slope of this linear fit yields −Ea​/R .

Workflow S1 Sample Preparation (Inert N2 Atmosphere) S2 Simultaneous DSC/TGA (Variable Heating Rates) S1->S2 Load Sample S3 Evolved Gas Analysis (FTIR/MS) S2->S3 Evolved Volatiles S4 Kinetic Modeling (Kissinger/Ozawa Methods) S2->S4 Heat Flow & Mass Loss S5 Thermodynamic Parameters (Ea, ΔH, ΔG) S3->S5 Mechanistic Validation S4->S5 Extract Kinetics

Self-validating thermal analysis workflow for thermodynamic parameter extraction.

Protocol 2: Mass-Balance pH-Rate Stability Profiling

Objective: Map the thermodynamic stability of both the carbamate linkage and the isoxazole ring across physiological and extreme pH gradients.

Causality & Self-Validation: Isoxazoles are notoriously sensitive to specific acid/base catalysis, often exhibiting complex pH-rate profiles with distinct inflection points corresponding to pKa values (5[5]). We design this protocol as a closed mass-balance system. When the parent compound degrades, the molar sum of the parent and quantified degradation products (free amine, ring-opened enaminoketones) must equal exactly 100% of the initial concentration. If the mass balance drops below 95%, the system self-flags the presence of undetected volatile or polymeric byproducts, mandating orthogonal LC-MS/MS investigation.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare a series of 50 mM universal buffers (e.g., Britton-Robinson) ranging from pH 1.0 to 12.0. Verify the pH at the exact experimental temperature (e.g., 37 °C) to account for temperature-dependent pKa shifts.

  • Stock Solution: Dissolve the derivative in LC-MS grade acetonitrile to form a 10 mM stock. Critical Causality: Acetonitrile is chosen over methanol to strictly prevent transesterification artifacts with the carbamate group.

  • Incubation & Sampling: Spike the stock into the pre-equilibrated buffers to a final concentration of 100 µM (maintaining <1% organic modifier to prevent solvent-induced thermodynamic shifts). Incubate in a thermoshaker at 37 °C.

  • Quenching: At predefined time points (0, 1, 2, 4, 8, 24 hours), extract 100 µL aliquots and quench immediately by mixing with an equal volume of cold (-20 °C) quenching buffer (pH 7.0) to instantly arrest degradation kinetics.

  • HPLC-UV Analysis: Inject the quenched samples onto a C18 column using a gradient of Water/Acetonitrile (0.1% TFA). Integrate peak areas for the parent compound and all emergent peaks. Calculate pseudo-first-order rate constants ( kobs​ ) from the natural log of the parent remaining versus time.

References

  • Recent Advances on the Synthesis and Reactivity of Isoxazoles Source: ResearchGate URL:[Link]

  • Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives Source: Frontiers in Chemistry URL:[Link]

  • Heat capacities and thermodynamic properties of (S)-tert-butyl 1-phenylethylcarbamate Source: AKJournals (Journal of Thermal Analysis and Calorimetry) URL:[Link]

  • Thermal decomposition mechanism of tert-butyl peroxybenzoate: insights from calorimetry, GC/MS, and quantum chemical calculation Source: ResearchGate URL:[Link]

  • Isoxazoles. VI: Aspects of the chemical stability of a new naphthoquinone-amine in acidic aqueous solution Source: PubMed (National Institutes of Health) URL:[Link]

Sources

Foundational

Literature review of isoxazole carbamates in medicinal chemistry

The intersection of heterocyclic chemistry and rational drug design has consistently yielded privileged scaffolds capable of modulating complex biological targets. Among these, the isoxazole-carbamate hybrid scaffold has...

Author: BenchChem Technical Support Team. Date: March 2026

The intersection of heterocyclic chemistry and rational drug design has consistently yielded privileged scaffolds capable of modulating complex biological targets. Among these, the isoxazole-carbamate hybrid scaffold has emerged as a highly versatile structural motif. By combining the unique electronic properties of the five-membered aromatic isoxazole ring with the hydrogen-bonding and covalent-binding capabilities of the carbamate ester, medicinal chemists have successfully targeted diverse pathologies ranging from pulmonary fibrosis to chronic pain and vector-borne infectious diseases.

This technical guide provides an in-depth analysis of the structural biology, metabolic liabilities, and synthetic methodologies associated with isoxazole carbamates, synthesizing field-proven insights for drug development professionals.

Structural Rationale and Pharmacophore Dynamics

The hybridization of an isoxazole core with a carbamate linker is not merely an additive combination; it is a synergistic structural strategy. The isoxazole ring acts as a bioisostere for various aromatic and heteroaromatic systems, offering distinct hydrogen-bond accepting capabilities via its nitrogen and oxygen atoms. The carbamate moiety ( R1​−O−CO−NH−R2​ ) serves dual purposes:

  • Conformational Flexibility: It acts as a versatile linker that can orient hydrophobic or polar tail groups into specific binding pockets.

  • Covalent/Non-Covalent Engagement: Depending on the target, the carbamate can act as a pseudo-substrate (e.g., for serine hydrolases like acetylcholinesterase) or as a robust hydrogen-bond donor/acceptor network for non-covalent targets (e.g., GPCRs and ion channels).

Key Therapeutic Applications

A. LPA1 Receptor Antagonism (Fibrotic Diseases)

Lysophosphatidic acid receptor 1 (LPA1) is a critical GPCR target for the treatment of idiopathic pulmonary fibrosis (IPF). Early clinical candidates, such as BMS-986020, utilized an isoxazole N-carbamate moiety as a core pharmacophore to achieve high binding affinity[1]. However, clinical ADME studies revealed that the N-carbamate was metabolically labile in humans, readily undergoing cleavage to yield an inactive amino-isoxazole metabolite (LPA1 Kb​ > 3 μM), which accumulated to approximately four times the area under the curve (AUC) of the parent drug[1].

To overcome this, structure-activity relationship (SAR) campaigns pivoted toward pyridyl isoxazole O-carbamates (e.g., Compound 12) to improve metabolic stability and transporter profiles (reducing OATP1B1 inhibition), ultimately culminating in the discovery of the highly potent oxycyclohexyl acid BMS-986278[1].

B. NaV1.7 Blockade (Chronic Pain)

Voltage-gated sodium channel 1.7 (NaV1.7) is a genetically validated target for pain. Phenyl isoxazole carbamates were identified as highly potent and selective NaV1.7 blockers[2]. Despite their efficacy, these compounds exhibited unprecedented glutathione (GSH) and cysteine reactivity during human liver microsome (HLM) trapping studies. The toxicity was traced to a specific bioactivation mechanism involving the 5'-methyl group on the isoxazole ring[2].

C. Acetylcholinesterase Inhibition (Vector Control)

Beyond human therapeutics, isoxazole carbamates are being actively researched as resistance-breaking insecticides. With malaria-transmitting Anopheles mosquitoes developing widespread resistance to pyrethroid-based nets, five-membered ring heterocyclic carbamates are being optimized as species-selective acetylcholinesterase (AChE) inhibitors, offering a critical alternative for global health initiatives[3].

Metabolic Liabilities: The Enimine Bioactivation Pathway

A critical hurdle in the development of phenyl methyl-isoxazole carbamates is their potential for reactive metabolite formation. When a methyl group is present at the 5'-position of the isoxazole ring adjacent to a 4'-nitrogen (carbamate linkage), the molecule is susceptible to NADPH-dependent CYP450 oxidation[2].

The Causality of Toxicity: The initial oxidation of the 5'-methyl group generates a highly stabilized, electrophilic enimine intermediate. This intermediate is highly reactive toward biological nucleophiles, leading to rapid GSH attack on the 5'-methylene group and subsequent covalent binding to cellular proteins (a hallmark of idiosyncratic drug toxicity)[2].

SAR Mitigation Strategy: Removing the 5'-methyl, replacing the nitrogen to obtain a carboxylate, or N-methylating the carbamate effectively blocks the formation of the enimine intermediate, thereby rescuing the metabolic stability of the scaffold[2].

G N1 Phenyl 5'-Methyl Isoxazole Carbamate N2 CYP450 Oxidation (NADPH-dependent) N1->N2 Phase I Metabolism N6 Structural Modification (e.g., N-methylation) N1->N6 SAR Optimization N3 Enimine Intermediate (Reactive Electrophile) N2->N3 -H2O, -2e- N4 Glutathione (GSH) Conjugation N3->N4 Nucleophilic Attack N5 GSH Adduct (Toxicity Marker) N4->N5 Covalent Binding N7 Metabolic Stability (No Adduct) N6->N7 Blocks Enimine Formation

Fig 1: Bioactivation pathway of 5'-methyl isoxazole carbamates to reactive enimine intermediates.

Quantitative SAR & Physicochemical Data

The evolution of LPA1 antagonists demonstrates the delicate balance between target affinity, metabolic stability, and physicochemical properties. The table below summarizes the optimization trajectory from early isoxazole N-carbamates to advanced clinical candidates[1].

Compound IDScaffold TypeTarget AffinityKey Physicochemical / ADME Properties
BMS-986020 (1) Isoxazole N-carbamateHigh (Clinical)Metabolically labile (cleaved to inactive amino-isoxazole); Low aqueous solubility (<1 μg/mL at pH 1).
Compound 12 Pyridyl isoxazole O-carbamateRetainedImproved transporter profile (OATP1B1 IC50 = 2.35 μM); Rat AUClast​ = 7000 nM·h at 24h.
Compound 14 Polar Isoxazole AnalogReducedSuppressed transporter inhibition (BSEP IC50 > 50 μM, OATP1B1 IC50 = 35.4 μM).
BMS-986278 (33) Oxycyclohexyl acidHuman LPA1 Kb​ = 6.9 nMOptimized clinical candidate; superior metabolic stability and oral exposure.

Synthetic Methodologies & Experimental Protocols

The synthesis of isoxazole carbamates typically involves the construction of the isoxazole core via 1,3-dipolar cycloaddition, followed by functionalization and carbamoylation. Below is a self-validating, step-by-step protocol for the synthesis of an N-linked isoxazole carbamate from an amino-isoxazole precursor.

Protocol: Synthesis of N-(Isoxazol-4-yl) Carbamates

Objective: To selectively acylate the exocyclic amine of an isoxazole core without inducing ring-opening or di-acylation.

Reagents & Materials:

  • Starting Material: 4-Amino-isoxazole derivative (1.0 equiv)

  • Electrophile: Phenyl chloroformate or appropriate alkyl chloroformate (1.1 equiv)

  • Base: N,N -Diisopropylethylamine (DIPEA) or Pyridine (2.0 equiv)

  • Solvent: Anhydrous Dichloromethane (DCM)

Step-by-Step Methodology:

  • Preparation of the Reaction Matrix: Dissolve the 4-amino-isoxazole derivative in anhydrous DCM (0.2 M concentration) under an inert argon atmosphere.

    • Causality: Anhydrous conditions are critical to prevent the competitive hydrolysis of the highly reactive chloroformate reagent.

  • Base Addition: Add DIPEA (2.0 equiv) to the stirring solution.

    • Causality: The isoxazole amine is weakly nucleophilic due to the electron-withdrawing nature of the heteroaromatic ring. The organic base acts as an acid scavenger, neutralizing the HCl generated during the reaction and preventing the protonation of the amine, which would halt the reaction.

  • Controlled Acylation: Cool the reaction mixture to 0 °C using an ice bath. Add the chloroformate (1.1 equiv) dropwise over 15 minutes.

    • Causality: The dropwise addition at 0 °C controls the exothermic nature of the reaction and strictly prevents di-acylation at the nitrogen atom, ensuring mono-carbamate formation.

  • Reaction Monitoring: Allow the reaction to slowly warm to room temperature. Monitor progression via LC-MS and TLC (typically 1:1 Hexanes/Ethyl Acetate). The protocol is self-validating: the disappearance of the primary amine peak and the emergence of a higher molecular weight product ( [M+H]+ corresponding to the carbamate) confirms completion (usually 2–4 hours).

  • Quench and Workup: Quench the reaction with saturated aqueous NaHCO3​ . Extract the aqueous layer with DCM (3x). Wash the combined organic layers with brine, dry over anhydrous MgSO4​ , and concentrate in vacuo.

  • Purification: Purify the crude residue via flash column chromatography (silica gel, gradient elution of Hexanes/Ethyl Acetate) to yield the pure isoxazole carbamate.

G S1 Step 1: Isoxazole Core Formation (Cycloaddition) S2 Step 2: Functionalization (e.g., Amination/Hydroxylation) S1->S2 Intermediates isolated S3 Step 3: Carbamoylation (Reaction with Chloroformate) S2->S3 Base-catalyzed (DIPEA) S4 Step 4: Workup & Purification (Chromatography) S3->S4 Quench & Extract S5 Step 5: Characterization (NMR, LC-MS, Purity >95%) S4->S5 Quality Control

Fig 2: Step-by-step synthetic workflow for the generation of isoxazole carbamate derivatives.

Conclusion

The isoxazole-carbamate scaffold remains a powerful tool in the medicinal chemist's arsenal. While it offers exceptional binding affinity across diverse targets—from GPCRs like LPA1 to ion channels like NaV1.7 and enzymes like AChE—careful attention must be paid to its metabolic fate. By understanding the structural causality behind metabolic liabilities, such as N-carbamate cleavage or 5'-methyl enimine bioactivation, researchers can rationally design out toxicity while preserving therapeutic efficacy.

References

  • Discovery of an Oxycyclohexyl Acid Lysophosphatidic Acid Receptor 1 (LPA1) Antagonist BMS-986278 for the Treatment of Pulmonary Fibrotic Diseases. Journal of Medicinal Chemistry - ACS Publications. Available at:[Link]

  • Novel Bioactivation Mechanism of Reactive Metabolite Formation from Phenyl Methyl-Isoxazoles. Drug Metabolism and Disposition / ResearchGate. Available at:[Link]

  • Ngoc Pham and Astha Verma | Fralin Life Sciences Institute. Virginia Tech. Available at:[Link]

Sources

Exploratory

pKa values and acidity of Isoxazol-4-yl-carbamic acid tert-butyl ester

An In-Depth Technical Guide to the pKa and Acidity of Isoxazol-4-yl-carbamic Acid tert-Butyl Ester Executive Summary Isoxazol-4-yl-carbamic acid tert-butyl ester (CAS 1414959-10-6), commonly referred to as Boc-protected...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the pKa and Acidity of Isoxazol-4-yl-carbamic Acid tert-Butyl Ester

Executive Summary

Isoxazol-4-yl-carbamic acid tert-butyl ester (CAS 1414959-10-6), commonly referred to as Boc-protected 4-aminoisoxazole, is a highly versatile building block in medicinal chemistry and drug discovery. Understanding its acid-base properties is critical for predicting its pharmacokinetic behavior, solubility, and target-binding affinity. This whitepaper provides a comprehensive mechanistic analysis of the molecule's dual ionization profile, detailing the theoretical framework of its pKa values, the electronic influence of the isoxazole core, and the field-proven experimental protocols required to accurately measure these properties.

Structural and Electronic Profiling of the Isoxazole-Carbamate Scaffold

The physicochemical behavior of Isoxazol-4-yl-carbamic acid tert-butyl ester is governed by the interplay between two distinct functional groups: the aromatic isoxazole ring and the tert-butyl carbamate (Boc) moiety.

The Isoxazole Core: Isoxazole is a five-membered heteroaromatic ring containing adjacent oxygen and nitrogen atoms. The nitrogen lone pair resides in an sp2 orbital orthogonal to the π -system, making it theoretically available for protonation. However, the strong electron-withdrawing inductive effect (-I) of the adjacent highly electronegative oxygen atom drastically reduces the basicity of this nitrogen. Consequently, unsubstituted isoxazole is an exceptionally weak base, with a conjugate acid pKa of approximately -2.97[1].

When an amino group is introduced at the 4-position (yielding 4-aminoisoxazole), it donates electron density into the aromatic ring via resonance (+M effect). This partially offsets the oxygen's inductive pull, raising the conjugate acid pKa to approximately 1.50 – 1.88[2][3].

The Carbamate Moiety: Carbamates are characterized by a pseudo-double bond resulting from amide resonance, which restricts free rotation and creates syn and anti rotamers[4]. While standard alkyl carbamates are very weak acids (pKa ~ 12–13), attaching the carbamate directly to the electron-deficient isoxazole ring fundamentally alters its acidity. The isoxazole ring exerts a strong electron-withdrawing effect, stabilizing the negative charge formed upon deprotonation of the carbamate N-H. Similar inductive and resonance stabilization effects in cyclic carbamates have been shown to lower the pKa to around 10.1[5]. Therefore, the N-H proton of Isoxazol-4-yl-carbamic acid tert-butyl ester is significantly more acidic than a typical Boc-amine.

G A Neutral Molecule (Boc-NH-Isoxazole) B Isoxazole Ring (-I / -M Effects) A->B Electronic Influence E Isoxazole N-Protonation A->E Low pH (<1.5) C Carbamate N-H Deprotonation B->C Enhances Acidity D Anionic Species (Resonance Stabilized) C->D High pH (>10) F Cationic Species (pKa ~ 1.5) E->F Conjugate Acid

Figure 1: Electronic effects governing the dual ionization pathways of Isoxazol-4-yl-carbamic acid tert-butyl ester.

Quantitative pKa Summary

To effectively formulate or design analogs based on this scaffold, researchers must account for both the acidic and basic pKa values. The table below summarizes the quantitative data for the molecule and its structural constituents.

Chemical SpeciesIonization SitepKa ValueNature of Ionization
Isoxazole Ring Nitrogen (N2)-2.97Conjugate Acid (Base pKa)[1]
4-Aminoisoxazole Ring Nitrogen (N2)1.50 – 1.88Conjugate Acid (Base pKa)[2][3]
Standard Alkyl Carbamate Carbamate N-H~ 12.0 – 13.0Weak Acid[4]
Isoxazol-4-yl-carbamic acid tert-butyl ester Carbamate N-H~ 9.5 – 11.0 (Predicted)Weak Acid (Lowered by ring -I effect)[5]

Table 1: Summary of pKa values and ionization sites for the isoxazole-carbamate system.

Self-Validating Experimental Protocols for pKa Determination

Protocol A: UV-Vis Spectrophotometric Titration (Carbamate N-H Acidity)

Causality: Deprotonation of the carbamate N-H alters the electron density conjugated with the aromatic isoxazole ring, resulting in a measurable bathochromic (red) shift in the UV absorption spectrum.

  • Analyte Preparation: Dissolve the compound in a highly pure cosolvent (e.g., 10% DMSO/Water) to a final concentration of 50 µM to ensure complete dissolution.

  • Buffer Series Generation: Prepare a series of universal buffers (e.g., Britton-Robinson buffer) ranging from pH 7.0 to 13.0, maintaining a constant ionic strength ( I=0.15 M with KCl) to prevent activity coefficient variations.

  • Equilibration & Scanning: Mix the analyte with the buffer series. Scan the UV-Vis spectra from 200 nm to 400 nm at a constant temperature (25.0 ± 0.1 °C).

  • Self-Validation (Isosbestic Points): Overlay the spectra. The presence of one or more sharp isosbestic points strictly validates that the system is a simple two-state equilibrium (Neutral Anion) without degradation or precipitation. If the isosbestic point drifts, discard the data and check for carbamate hydrolysis.

  • Data Regression: Plot the absorbance at the λmax​ of the anionic species against pH. Fit the sigmoidal curve using the Henderson-Hasselbalch equation to extract the exact pKa.

G Step1 1. Analyte Preparation (DMSO/H2O Cosolvent System) Step2 2. pH Titration Series (pH 7.0 to 13.0) Step1->Step2 Aliquot into buffers Step3 3. UV-Vis Spectroscopy (Scan 200-400 nm) Step2->Step3 Equilibrate Step4 4. Isosbestic Point Validation (Confirms 2-State System) Step3->Step4 Extract Spectra Step4->Step1 If Drift Detected (Hydrolysis/Precipitation) Step5 5. Non-Linear Regression (Henderson-Hasselbalch Fitting) Step4->Step5 If Validated

Figure 2: Self-validating UV-Vis spectrophotometric workflow for carbamate pKa determination.

Protocol B: 1 H NMR Titration (Isoxazole Ring Basicity)

Causality: Protonation of the isoxazole nitrogen at highly acidic pH (< 2.0) may not produce a strong enough UV shift. However, the localized positive charge will strongly deshield the adjacent C3-H and C5-H protons, making NMR the superior technique for this specific measurement.

  • Prepare a 5 mM solution of the compound in D2​O /DMSO- d6​ .

  • Titrate the solution using standardized DCl (Deuterium chloride) from pD 4.0 down to pD 0.5.

  • Record the 1 H NMR spectrum at each step, tracking the chemical shifts ( δ ) of the isoxazole C3 and C5 protons.

  • Plot the change in chemical shift ( Δδ ) versus the calculated pH (correcting for the deuterium isotope effect: pH=pD−0.4 ). The inflection point of the resulting curve yields the conjugate acid pKa.

Implications in Drug Design

The unique pKa profile of Isoxazol-4-yl-carbamic acid tert-butyl ester has profound implications for medicinal chemistry:

  • Permeability and ADME: At physiological pH (7.4), the molecule exists almost entirely in its neutral state. The conjugate acid pKa (~1.5) is too low for protonation in the blood, and the carbamate pKa (~10) is too high for deprotonation. This neutrality ensures excellent passive membrane permeability, making the isoxazole-carbamate an ideal bioisostere for more polar amide linkages[4].

  • Receptor Binding: The weakly acidic carbamate N-H can act as a highly directional hydrogen bond donor. Because the isoxazole ring lowers the pKa of this proton compared to standard carbamates, the hydrogen bond donated by this N-H is significantly stronger, potentially increasing target affinity[5].

  • Conformational Switching: Carbamates exist in a balanced syn/anti rotamer equilibrium. The electronic pull of the isoxazole ring influences the dipole moment of the molecule, which can be exploited to lock the carbamate into a specific bioactive conformation when binding to a target protein[4].

References

  • Structure-based design and synthesis of novel CLK1 inhibitors Source: LMU München (Dissertation) URL:[Link]

  • Product Class 9: Isoxazoles Source: Thieme-Connect (Science of Synthesis) URL:[Link]

  • Determination of the pKa and pH-solubility behavior of an ionizable cyclic carbamate (DMP 266) Source: PubMed (Pharm Dev Technol. 1996) URL:[Link]

  • Organic Carbamates in Drug Design and Medicinal Chemistry Source: PubMed Central (J Med Chem. 2015) URL:[Link]

Sources

Foundational

An In-depth Technical Guide on the Reactivity Profile of the Isoxazole Ring in Carbamate Esters

For Researchers, Scientists, and Drug Development Professionals The isoxazole ring is a prominent scaffold in medicinal chemistry, valued for its role in a wide array of pharmacologically active compounds.[1] Its incorpo...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The isoxazole ring is a prominent scaffold in medicinal chemistry, valued for its role in a wide array of pharmacologically active compounds.[1] Its incorporation into drug candidates, from anticancer to anti-inflammatory agents, underscores its importance.[2] This guide provides a deep dive into the reactivity of the isoxazole ring, specifically within carbamate esters, offering insights crucial for the design and development of stable and effective therapeutic agents. The isoxazole ring, a five-membered heterocycle with adjacent nitrogen and oxygen atoms, presents a unique balance of aromatic stability and latent reactivity.[3] This duality is key to its utility, allowing for the fine-tuning of molecular properties. However, this reactivity, particularly the susceptibility of the N-O bond to cleavage, necessitates a thorough understanding to mitigate potential stability issues in drug development.[3][4]

Core Reactivities of the Isoxazole Ring

The isoxazole ring's reactivity is largely defined by the weak N-O bond, which is a prime site for cleavage under various conditions.[3][4] This characteristic can be exploited in prodrug strategies but can also lead to unwanted degradation. The primary modes of reaction are ring-opening, driven by nucleophilic attack or reduction, and rearrangement.[3][5]

Ring-Opening Reactions

The cleavage of the N-O bond is the most significant reactivity concern for isoxazole-containing compounds. This can be initiated by nucleophiles, bases, or reducing agents.

  • Base-Induced Cleavage: Strong bases can trigger the cleavage of the isoxazole ring, especially when the ring is activated by electron-withdrawing groups.[5] This reaction is highly relevant in physiological environments and is a critical consideration for prodrug design, where the isoxazole ester may be intended to release an active carboxylic acid metabolite.[5]

  • Reductive Cleavage: Catalytic hydrogenation is a common method for the reductive cleavage of the isoxazole ring, often yielding β-enamino-ketoesters.[5] Various transition metals, including earth-abundant metals like copper, iron, and nickel, can catalyze the N-O bond cleavage and subsequent skeletal reorganization of isoxazoles.[6] Molybdenum-mediated cleavage has also been investigated, although its effectiveness can be system-dependent.[7]

Rearrangement Reactions

Under certain energetic conditions, such as heat or UV irradiation, the isoxazole ring can rearrange to the more stable oxazole isomer.[5] This photoisomerization can proceed through a transient azirine intermediate and has been shown to be efficient in continuous flow photochemical reactors.[5][8] The substituents on the isoxazole ring play a critical role in the efficiency of this photoisomerization and the potential for competing rearrangement to an oxazole.[8][9]

Factors Influencing Isoxazole Ring Stability

The stability of the isoxazole ring within a carbamate ester is not absolute and is significantly influenced by a variety of factors.

pH and Temperature

The stability of the isoxazole ring is notably dependent on pH and temperature. Increased lability is generally observed under basic conditions and at higher temperatures.[5] A study on the drug Leflunomide, which contains an isoxazole ring, demonstrated its stability at acidic and neutral pH at room temperature, but a significantly shorter half-life under basic conditions, which was further reduced at elevated temperatures.[5]

pHTemperature (°C)Half-life (t½) (hours)
4.025Stable
7.425Stable
10.0256.0
4.037Stable
7.4377.4
10.0371.2
Data extracted from a study on the in vitro metabolism of Leflunomide.[5]
Substituent Effects

The nature and position of substituents on the isoxazole ring have a profound impact on its electronic properties and, consequently, its reactivity. Electron-withdrawing groups can activate the ring, making it more susceptible to nucleophilic attack, while electron-donating groups can have a stabilizing effect.[1][10][11] The substitution pattern also influences the acidity of the ring protons, with deprotonation at the C5 position being the most favorable, followed by the C3 and C4 positions.[12] Deprotonation at the C3 position can lead to cleavage of the O-N bond and ring-opening.[12]

Experimental Protocols for Assessing Isoxazole Stability

A thorough evaluation of the stability of an isoxazole-containing carbamate ester is essential during drug development. The following protocols provide a framework for these assessments.

Protocol 1: pH-Dependent Hydrolytic Stability Assessment

This protocol outlines a method for determining the hydrolytic stability of an isoxazole carbamate ester across a range of pH values.

Materials:

  • Isoxazole carbamate ester

  • Buffer solutions (pH 2, 4, 7.4, 9, 10)

  • Acetonitrile or other suitable organic solvent

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column and UV detector[13]

Procedure:

  • Prepare stock solutions of the isoxazole carbamate ester in a suitable organic solvent.

  • In separate vials, add a small aliquot of the stock solution to each buffer to achieve a final desired concentration.

  • Incubate the solutions at a constant temperature (e.g., 25 °C and 37 °C).

  • At predetermined time points, withdraw samples from each vial.

  • Quench any ongoing reaction by adding an equal volume of cold organic solvent.

  • Analyze the samples by HPLC to quantify the remaining parent compound.

  • Plot the concentration of the parent compound versus time to determine the degradation kinetics and half-life at each pH.

G cluster_prep Sample Preparation cluster_incubation Incubation cluster_analysis Analysis Stock Prepare Stock Solution Buffer Add to Buffer Solutions (pH 2, 4, 7.4, 9, 10) Stock->Buffer Incubate Incubate at Constant Temperature (25°C & 37°C) Buffer->Incubate Sample Withdraw Samples at Time Points Incubate->Sample Quench Quench Reaction Sample->Quench HPLC HPLC Analysis Quench->HPLC Data Determine Half-life HPLC->Data G cluster_setup Reaction Setup cluster_reaction Reaction & Monitoring cluster_workup Work-up & Analysis Dissolve Dissolve Isoxazole Ester in Ethanol Add_Cat Add Pd/C Catalyst Dissolve->Add_Cat Hydrogenate Introduce Hydrogen Atmosphere Add_Cat->Hydrogenate Stir Stir at Room Temperature Hydrogenate->Stir Monitor Monitor by TLC Stir->Monitor Filter Filter to Remove Catalyst Monitor->Filter Reaction Complete Analyze Analyze Filtrate (HPLC) Filter->Analyze

Sources

Protocols & Analytical Methods

Method

Synthesis Protocols for Isoxazol-4-yl-carbamic acid tert-butyl ester

Application Note & Methodological Guide Introduction & Mechanistic Rationale Isoxazol-4-yl-carbamic acid tert-butyl ester (CAS: 1414959-10-6) is a highly valued synthetic intermediate, frequently utilized in the developm...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Methodological Guide

Introduction & Mechanistic Rationale

Isoxazol-4-yl-carbamic acid tert-butyl ester (CAS: 1414959-10-6) is a highly valued synthetic intermediate, frequently utilized in the development of kinase inhibitors (such as JAK and CLK1 inhibitors) and other advanced pharmaceutical compounds[1],[2].

When designing a synthetic route for this molecule, chemists face a fundamental challenge: the free amine, 4-aminoisoxazole, is notoriously unstable. Due to the strong electron-withdrawing nature of the isoxazole ring, the amino group has a very low pKa (approx. 1.5)[3], making it a poor nucleophile. Furthermore, 4-aminoisoxazole is prone to oxidative degradation in solution and must typically be stored at -20 °C[4],[5].

To bypass the handling of this unstable free amine, the industry standard is to synthesize the Boc-protected amine de novo from the highly stable, commercially available isoxazole-4-carboxylic acid via a one-pot Curtius rearrangement [6],[7]. This application note details this primary route, alongside a secondary direct Boc-protection method for scenarios where the free amine is strictly required.

Mechanistic Pathway

The Curtius rearrangement provides an elegant, self-contained mechanism to convert a carboxylic acid directly into a carbamate. Diphenylphosphoryl azide (DPPA) is used to generate an acyl azide intermediate in situ, avoiding the isolation of potentially explosive low-molecular-weight azides[7]. Upon heating, the acyl azide undergoes a concerted rearrangement, expelling nitrogen gas to form an isocyanate. The isocyanate is immediately trapped by tert-butanol (acting as both solvent and reactant) to yield the target Boc-amine[6].

Mechanism A Isoxazole-4-carboxylic acid (Stable Precursor) B Isoxazole-4-carbonyl azide (Reactive Intermediate) A->B DPPA, TEA t-BuOH, RT C Isoxazole-4-isocyanate (Curtius Rearrangement) B->C Heat (80-85°C) - N₂ (gas) D Isoxazol-4-yl-carbamic acid tert-butyl ester (Target) C->D t-BuOH Nucleophilic Addition

Fig 1: Mechanistic pathway of the one-pot Curtius rearrangement to form the Boc-protected amine.

Protocol A: One-Pot Curtius Rearrangement (Primary Route)

This protocol leverages DPPA and tert-butanol to achieve the transformation safely and efficiently[6].

Step-by-Step Methodology
  • Reaction Setup : To a dry, round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add Isoxazole-4-carboxylic acid (1.0 eq) and anhydrous tert-butanol (10 volumes)[6]. (Note: Toluene can be added as a co-solvent if solubility is an issue).

  • Base Addition : Add Triethylamine (TEA, 1.2 eq) to the suspension. Stir for 5 minutes at room temperature to ensure carboxylate salt formation.

  • Activation : Slowly add Diphenylphosphoryl azide (DPPA, 1.1 eq) dropwise via syringe.

  • Rearrangement : Heat the reaction mixture to 80–85 °C (reflux)[6].

  • Completion : Continue heating for 4 to 16 hours. Monitor the reaction until gas evolution ceases.

  • Workup : Cool the mixture to room temperature and concentrate under reduced pressure to remove excess tert-butanol.

  • Extraction : Dilute the resulting residue with Ethyl Acetate (EtOAc). Wash the organic layer sequentially with water, 5% aqueous citric acid, saturated aqueous NaHCO₃, and brine.

  • Purification : Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product via flash column chromatography (Silica gel, Hexanes/EtOAc gradient)[1].

Causality & Self-Validation Checkpoints
  • Causality of Reagent Choice : DPPA is selected because it allows for mild, one-pot acyl azide formation without the harsh conditions of SOCl₂/NaN₃[7]. tert-Butanol is used in vast excess to ensure the highly reactive isocyanate is trapped immediately, preventing the formation of symmetrical urea byproducts.

  • Self-Validation (Visual) : The Curtius rearrangement is stoichiometrically linked to the release of N₂ gas. The physical cessation of bubbling in the refluxing solvent is a reliable macroscopic indicator that the conversion to the isocyanate is complete.

  • Self-Validation (Analytical) : Isoxazole derivatives are highly UV-active at 254 nm. TLC monitoring will show the rapid disappearance of the baseline-bound carboxylic acid and the appearance of a high-Rf product spot.

Protocol B: Direct Boc-Protection of 4-Aminoisoxazole (Secondary Route)

If 4-aminoisoxazole hydrochloride or free base is already sourced, direct protection can be performed[8].

Step-by-Step Methodology
  • Setup : Dissolve 4-Aminoisoxazole (1.0 eq) in anhydrous Dichloromethane (DCM, 10 volumes) under an inert atmosphere (N₂ or Ar)[8].

  • Catalysis : Add Triethylamine (TEA, 1.5 eq) and a catalytic amount of 4-Dimethylaminopyridine (DMAP, 0.1 eq)[8].

  • Protection : Cool the reaction mixture to 0 °C using an ice bath. Slowly add Di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) dropwise[8].

  • Propagation : Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12 hours.

  • Workup : Quench the reaction with water. Separate the layers and extract the aqueous phase with DCM.

  • Purification : Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify via flash chromatography (Hexanes/EtOAc)[8].

Causality & Self-Validation Checkpoints
  • Causality of DMAP : Because the 4-amino group on the isoxazole ring has a pKa of ~1.5[3], it is an exceptionally poor nucleophile. DMAP is strictly required as an acyl transfer catalyst to form a highly reactive N-Boc-pyridinium intermediate, forcing the reaction forward[8].

  • Temperature Control : Boc₂O addition is exothermic and can lead to di-Boc protection if not controlled. Initiating the reaction at 0 °C ensures mono-protection selectivity.

Workflow Step1 1. Reaction Setup Dissolve Acid in t-BuOH Step2 2. Activation Add TEA, then DPPA dropwise at RT Step1->Step2 Step3 3. Curtius Reflux Heat to 80-85°C for 4-16 h Step2->Step3 Step4 4. Workup Quench, Extract (EtOAc), Wash Step3->Step4 Step5 5. Purification Flash Chromatography (Hex/EtOAc) Step4->Step5

Fig 2: Step-by-step experimental workflow for the DPPA-mediated Curtius rearrangement.

Quantitative Data & Analytical Characterization

The following table summarizes the comparative metrics between the two synthetic strategies to aid in route selection for scale-up operations.

ParameterRoute A: Curtius RearrangementRoute B: Direct Boc-Protection
Starting Material Isoxazole-4-carboxylic acid4-Aminoisoxazole (Free base/HCl)
Typical Yield 65% - 80%50% - 88%
Reaction Time 6 - 16 hours12 - 24 hours
Scalability Excellent (Safely scaled up to 100g)Moderate (Limited by SM stability)
Primary Impurity Symmetrical urea byproductsUnreacted starting material / Di-Boc
Cost Efficiency High (Stable, cheap starting materials)Low (Expensive, unstable SM)

Troubleshooting & Safety

  • DPPA Toxicity & Hazards : Diphenylphosphoryl azide is toxic and can cause severe irritation. While it avoids the isolation of explosive acyl azides, the reaction must still be conducted in a well-ventilated fume hood behind a blast shield during the reflux phase[7].

  • Gas Evolution : The Curtius rearrangement generates one mole of nitrogen gas per mole of substrate. Ensure the reflux setup is properly vented (e.g., via a mineral oil bubbler connected to a nitrogen manifold) to prevent dangerous pressure buildup.

  • Stalled Reactions (Route B) : If the direct Boc-protection stalls, check the quality of the 4-aminoisoxazole. If it has turned dark brown or black, it has undergone oxidative degradation[4],[5] and should be discarded.

Sources

Application

Peptide coupling conditions for isoxazole-based amino acid mimics

Application Note: Advanced Peptide Coupling Conditions for Isoxazole-Based Amino Acid Mimics Introduction & Scientific Rationale Isoxazole-based amino acids have emerged as highly valuable unnatural building blocks in th...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced Peptide Coupling Conditions for Isoxazole-Based Amino Acid Mimics

Introduction & Scientific Rationale

Isoxazole-based amino acids have emerged as highly valuable unnatural building blocks in the design of peptidomimetics. Because of their unique geometric and electronic properties, they function as effective bioisosteres, conformational constrainers (e.g., stabilizing α-turn conformations in isolated peptides), and functional mimics[1][2]. For example, specific isoxazole-derived amino acids have been successfully deployed as acetyl-lysine (KAc) mimics capable of binding to bromodomains such as BRD4(1) and BAZ2A[3].

Despite their immense therapeutic potential, the incorporation of isoxazole amino acids into peptide backbones via Solid-Phase Peptide Synthesis (SPPS) introduces significant synthetic hurdles. The heteroaromatic isoxazole ring exerts a strong electron-withdrawing effect, drastically reducing the nucleophilicity of the adjacent amino group (e.g., in 5-amino-3-methyl-isoxazole-4-carboxylic acid, AMIA)[4][5]. Furthermore, the steric bulk of the substituted isoxazole core impedes the acylation of the carboxylic acid moiety[1][6]. Consequently, traditional coupling conditions often result in incomplete reactions, sequence truncation, or unacceptable levels of epimerization.

Mechanistic Causality in Coupling Reagent Selection

To overcome the kinetic barriers associated with isoxazole mimics, the choice of coupling reagent must be driven by mechanistic causality rather than empirical screening. The primary objective is to rapidly form a highly reactive, yet stable, active ester that can undergo aminolysis before side reactions (like oxazolone formation leading to racemization) occur.

  • The DIC/OxymaPure System: Diisopropylcarbodiimide (DIC) in combination with OxymaPure (ethyl 2-cyano-2-(hydroxyimino)acetate) has become the gold standard for difficult peptide sequences[7][8]. Mechanistically, DIC activates the isoxazole carboxylic acid to form an O-acylisourea intermediate. OxymaPure, which possesses an optimal pKa and an exposed oxime oxygen, rapidly attacks this intermediate to form an Oxyma-active ester[8][9]. This ester is significantly more reactive toward deactivated amines than traditional OBt esters. Furthermore, the OxymaPure system avoids the explosive hazards associated with benzotriazole derivatives (HOBt/HOAt) and minimizes hydrogen cyanide (HCN) release[8][9].

  • The HATU/HOAt/DIPEA System: For highly sterically hindered macrocyclizations or specific N-terminal extensions of oxazole/isoxazole cores, HATU remains highly effective[6]. The nitrogen at the 7-position of the HOAt leaving group provides neighboring-group basic catalysis, effectively "guiding" the incoming, weakly nucleophilic isoxazole amine into the transition state[6][9].

Mechanistic_Logic Isoxazole Isoxazole Amino Acid Challenge1 Electron-Withdrawing Ring (Reduced Amine Nucleophilicity) Isoxazole->Challenge1 Challenge2 Steric Hindrance (Slow Acylation) Isoxazole->Challenge2 Solution1 Ultrasonic Agitation (Overcomes Kinetic Barriers) Challenge1->Solution1 Solution2 DIC / OxymaPure System (Highly Reactive Ester Formation) Challenge2->Solution2 Outcome High-Yield Peptide Coupling (<1% Racemization) Solution1->Outcome Solution2->Outcome

Causality of experimental choices for coupling isoxazole-based amino acids.

Comparative Quantitative Data

The table below summarizes the expected performance of various coupling systems when applied to isoxazole-based amino acid mimics based on recent literature[1][4][7][8].

Coupling SystemEquivalents (AA/Reagent/Base)Reaction TimeTypical YieldEpimerization RiskSafety / Notes
HBTU / HOBt / DIPEA 3 : 3 : 62 - 4 hours40 - 60%Moderate (~5-10%)Obsolete for deactivated amines; HOBt is explosive.
HATU / HOAt / DIPEA 3 : 3 : 62 hours80 - 90%Low (<5%)Excellent for macrocyclization; HOAt poses explosive risks.
DIC / OxymaPure 3 : 3 : 0 (No base)1 - 2 hours>90%Very Low (<1%)Non-explosive, highly efficient for sterically hindered cores.
HATU / DIPEA (Ultrasonic) 3 : 3 : 63 × 15 min>95%Very Low (<1%)Acoustic cavitation overcomes kinetic barriers for deactivated amines.

Experimental Protocols

To ensure a self-validating system, the following protocols incorporate both the standard state-of-the-art chemical approach and a physical acceleration method for exceptionally unreactive sequences.

SPPS_Workflow Resin 1. Resin Preparation (Rink Amide MBHA) Deprotect 2. Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotect Activate 3. Carboxyl Activation (DIC + OxymaPure) Deprotect->Activate Couple 4. Isoxazole AA Coupling (Standard or Ultrasonic) Activate->Couple Cleave 5. Cleavage & Global Deprotection (TFA/TIS/H2O) Couple->Cleave

Workflow for Solid-Phase Peptide Synthesis of Isoxazole Peptidomimetics.

Protocol A: Standard DIC/OxymaPure Coupling for Isoxazole Amino Acids Rationale: This protocol is designed for the C-terminal activation of an isoxazole amino acid being coupled onto a growing peptide chain. DIC/OxymaPure is chosen to maximize the active ester reactivity while suppressing epimerization[8].

  • Resin Preparation: Swell the Rink Amide MBHA resin (typically 0.1 mmol scale) in Dichloromethane (DCM) for 30 minutes, followed by N,N-Dimethylformamide (DMF) for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 × 10 min) at room temperature. Wash extensively with DMF (5 × 1 min) and DCM (3 × 1 min).

  • Activation: In a separate vial, dissolve the Fmoc-protected isoxazole amino acid (3.0 eq, 0.3 mmol) and OxymaPure (3.0 eq, 0.3 mmol) in a minimum volume of DMF (approx. 2-3 mL). Add DIC (3.0 eq, 0.3 mmol) and pre-activate for 3 minutes.

  • Coupling: Transfer the activated mixture to the resin. Agitate at room temperature for 2 hours.

  • Washing: Drain the reaction mixture and wash the resin with DMF (5 × 1 min) and DCM (3 × 1 min).

  • Validation: Perform a Kaiser test. Note: If coupling onto the deactivated amine of an already incorporated isoxazole, the Kaiser test may yield a false negative due to the amine's imidic character[4]. In such cases, micro-cleavage followed by LC-MS is mandatory.

Protocol B: Ultrasonic-Agitated Coupling for Deactivated Isoxazole Amines Rationale: When coupling a standard amino acid onto the N-terminus of an isoxazole mimic (e.g., AMIA), the electron delocalization through the isoxazole ring severely depresses nucleophilicity[4][5]. Ultrasonic agitation provides the necessary kinetic energy (via acoustic cavitation) to drive the reaction.

  • Preparation: Ensure the resin-bound isoxazole amine is fully Fmoc-deprotected and washed.

  • Reagent Mixture: Dissolve the incoming Fmoc-amino acid (3.0 eq), HATU (3.0 eq), and DIPEA (6.0 eq) in DMF.

  • Ultrasonic Coupling: Add the mixture to the resin. Submerge the reaction vessel in an ultrasonic bath (ambient temperature) and sonicate for 15 minutes[4].

  • Iteration: Drain the reagents and repeat the ultrasonic coupling step two more times (3 × 15 min total) with fresh reagents to ensure quantitative conversion[4][5].

  • Cleavage: Following sequence completion, cleave the peptide using TFA/H2O/Triisopropylsilane (TIS) (95:2.5:2.5 v/v/v) for 2 hours at room temperature[1][4]. Precipitate the crude peptide in cold diethyl ether and analyze via tandem mass spectrometry (MS/MS).

Quality Control and Analytical Considerations

Because of the unique electronic nature of isoxazoles, standard colorimetric assays (Kaiser, Chloranil) are unreliable for monitoring the primary amines directly attached to the isoxazole ring[4]. A self-validating workflow must include intermediate micro-cleavages (approx. 5 mg of resin treated with cleavage cocktail for 30 mins) analyzed via LC-MS. Furthermore, because isoxazole rings can be sensitive to harsh reductive conditions, avoid the use of silane scavengers if prolonged cleavage times (>4 hours) are required, though standard 2-hour TFA/TIS protocols generally leave the isoxazole core intact[1].

Sources

Method

One-Pot Synthesis of Isoxazol-4-yl-carbamic acid tert-butyl ester: An Application Note and Detailed Protocol

Introduction: The Significance of the Isoxazole Scaffold in Modern Drug Discovery The isoxazole ring system is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitud...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of the Isoxazole Scaffold in Modern Drug Discovery

The isoxazole ring system is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of biologically active compounds.[1][2] Derivatives of isoxazole exhibit a broad spectrum of pharmacological activities, including anti-inflammatory, antibacterial, anticancer, and neuroprotective properties.[2] Specifically, the introduction of a protected amino functionality, such as a tert-butyl carbamate (Boc) group, at the 4-position of the isoxazole ring, furnishes a versatile building block, Isoxazol-4-yl-carbamic acid tert-butyl ester. This intermediate is invaluable for the synthesis of compound libraries in drug discovery programs, allowing for further functionalization and exploration of the chemical space around this potent pharmacophore.

This application note provides a comprehensive guide to a robust and scalable one-pot synthesis of Isoxazol-4-yl-carbamic acid tert-butyl ester. The methodology leverages a regioselective [3+2] cycloaddition reaction, a powerful and convergent approach to the isoxazole core.[1][3] We will delve into the mechanistic underpinnings of this transformation, provide a detailed, field-tested experimental protocol, and discuss the critical parameters that ensure a successful and reproducible synthesis.

Reaction Mechanism: The [3+2] Cycloaddition Pathway

The core of this synthetic strategy is the 1,3-dipolar cycloaddition between a nitrile oxide and an enamine.[3] This reaction is highly efficient and proceeds with excellent regioselectivity to yield the desired 3,4-disubstituted isoxazole.[3] The nitrile oxide is generated in situ from a stable precursor, an N-Boc protected hydroximoyl chloride, by the action of a mild base. This transient, highly reactive 1,3-dipole then readily engages with the electron-rich enamine dipolarophile. The reaction is believed to proceed through a concerted mechanism, leading to the stereospecific formation of the isoxazole ring.[1] Subsequent elimination of a secondary amine from the cycloadduct intermediate yields the final aromatic isoxazole product.

Reaction_Mechanism cluster_0 In Situ Nitrile Oxide Generation cluster_1 [3+2] Cycloaddition cluster_2 Aromatization Chloroxime N-Boc-hydroximoyl chloride NitrileOxide N-Boc-nitrile oxide (1,3-dipole) Chloroxime->NitrileOxide - HCl Chloroxime->NitrileOxide Base Base (e.g., NaHCO₃) Base->Chloroxime Cycloadduct Cycloadduct Intermediate NitrileOxide->Cycloadduct NitrileOxide->Cycloadduct Enamine Enamine (Dipolarophile) Enamine->Cycloadduct Product Isoxazol-4-yl-carbamic acid tert-butyl ester Cycloadduct->Product - HN(CH₃)₂ Cycloadduct->Product

Caption: General mechanism of the one-pot isoxazole synthesis.

Experimental Protocol: One-Pot Synthesis

This protocol is adapted from the robust, metal-free methodology developed by Mykhailiuk and coworkers, which allows for the multigram synthesis of aminoisoxazoles.[2][3] The key to the one-pot nature of this procedure is the in situ generation of the nitrile oxide in the presence of the enamine, which is immediately trapped in the cycloaddition reaction.

Materials:

  • N-Boc-aminoacetaldehyde oxime

  • N-Chlorosuccinimide (NCS)

  • 1-(Ethenyl)-N,N-dimethylamine (or other suitable enamine)

  • Sodium bicarbonate (NaHCO₃)

  • Ethyl acetate (EtOAc)

  • Deionized water

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask equipped with a magnetic stir bar

  • Dropping funnel

  • Ice bath

  • Standard laboratory glassware for workup and purification

  • Rotary evaporator

  • Thin-layer chromatography (TLC) apparatus

Procedure:

  • Preparation of the N-Boc-hydroximoyl chloride solution (Precursor Generation):

    • In a round-bottom flask, dissolve N-Boc-aminoacetaldehyde oxime (1.0 eq) in ethyl acetate (EtOAc).

    • Cool the solution to 0 °C using an ice bath.

    • Add N-Chlorosuccinimide (NCS) (1.05 eq) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.

    • Stir the reaction mixture at 0 °C for 1 hour. The formation of the hydroximoyl chloride can be monitored by TLC. This step converts the oxime to the more reactive hydroximoyl chloride, the immediate precursor to the nitrile oxide.

  • One-Pot Cycloaddition and Aromatization:

    • To the cold (0 °C) solution containing the freshly prepared N-Boc-hydroximoyl chloride, add a solution of 1-(Ethenyl)-N,N-dimethylamine (1.2 eq) in EtOAc.

    • Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (3.0 eq) dropwise over 20 minutes. The base facilitates the elimination of HCl to generate the nitrile oxide in situ, which is immediately trapped by the enamine.

    • Allow the reaction mixture to warm to room temperature and stir vigorously for 12-16 hours. The extended reaction time ensures complete cycloaddition and subsequent elimination of dimethylamine to form the aromatic isoxazole ring.

    • Monitor the reaction progress by TLC until the starting materials are consumed.

  • Workup and Purification:

    • Transfer the reaction mixture to a separatory funnel and separate the organic layer.

    • Extract the aqueous layer with ethyl acetate (2 x volume).

    • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.

    • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

    • Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of hexane/ethyl acetate to afford the pure Isoxazol-4-yl-carbamic acid tert-butyl ester.

Data Presentation: Summary of Reaction Parameters

ParameterRecommended Value/ReagentPurpose/Rationale
Nitrile Oxide Precursor N-Boc-aminoacetaldehyde oximeProvides the C-N-O core of the isoxazole and the Boc-protected amino group.
Chlorinating Agent N-Chlorosuccinimide (NCS)Converts the oxime to the hydroximoyl chloride for nitrile oxide generation.
Dipolarophile 1-(Ethenyl)-N,N-dimethylamineThe three-carbon component that forms the isoxazole ring with the nitrile oxide.
Base Sodium bicarbonate (NaHCO₃)A mild base for the in situ, slow generation of the nitrile oxide, minimizing side reactions.[3]
Solvent Ethyl acetate (EtOAc)A suitable solvent for all reactants and intermediates, facilitating a one-pot process.[3]
Temperature 0 °C to Room TemperatureInitial cooling controls the exothermic chlorination and nitrile oxide formation, while room temperature drives the cycloaddition to completion.
Reaction Time 12-16 hoursEnsures complete reaction and aromatization.
Expected Yield 70-85% (post-purification)Based on similar transformations reported in the literature.[3]

Experimental Workflow Visualization

Experimental_Workflow start Start: N-Boc-aminoacetaldehyde oxime in EtOAc step1 Add NCS at 0°C (Stir for 1 hr) start->step1 step2 Add Enamine solution step1->step2 step3 Add aq. NaHCO₃ dropwise at 0°C step2->step3 step4 Warm to RT (Stir for 12-16 hrs) step3->step4 step5 Aqueous Workup (EtOAc extraction, Brine wash) step4->step5 step6 Dry (MgSO₄) & Concentrate step5->step6 step7 Purify by Column Chromatography step6->step7 end_node Product: Isoxazol-4-yl-carbamic acid tert-butyl ester step7->end_node

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of Isoxazol-4-yl-carbamic acid tert-butyl ester

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support guide for the synthesis of Isoxazol-4-yl-carbamic acid tert-butyl ester. This document is designed for researchers, chemists, and drug de...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of Isoxazol-4-yl-carbamic acid tert-butyl ester. This document is designed for researchers, chemists, and drug development professionals who are working with this versatile heterocyclic building block. Here, we address common challenges, provide in-depth troubleshooting advice, and offer detailed protocols to help you optimize your synthetic route and improve your final yield and purity.

Overview of Synthetic Strategies

The synthesis of Isoxazol-4-yl-carbamic acid tert-butyl ester (Boc-4-amino-isoxazole) primarily follows one of two strategic pathways. The choice between them often depends on the availability of starting materials and the specific challenges encountered in your laboratory.

  • Route A: Direct Protection. This is a two-step approach involving the synthesis of the 4-amino-isoxazole precursor followed by the standard protection of the amino group using di-tert-butyl dicarbonate (Boc₂O). While conceptually straightforward, the synthesis of the amino-isoxazole intermediate can be challenging regarding regioselectivity.[1]

  • Route B: Curtius Rearrangement. This elegant approach starts from isoxazole-4-carboxylic acid. The carboxylic acid is converted to an acyl azide, which then undergoes a thermal rearrangement to form an isocyanate intermediate. This reactive intermediate is subsequently trapped with tert-butanol to yield the desired carbamate product directly.[2][3] This method can be highly efficient and avoids handling the potentially unstable 4-amino-isoxazole.

G cluster_0 Route A: Direct Protection cluster_1 Route B: Curtius Rearrangement A1 Precursors for Isoxazole Ring A2 4-Aminoisoxazole A1->A2 Ring Formation (e.g., Cycloaddition) A3 Target Product A2->A3 Boc₂O, Base B1 Isoxazole-4-carboxylic Acid B2 Isoxazole-4-carbonyl azide B1->B2 e.g., DPPA B3 Isoxazole-4-isocyanate B2->B3 Heat (Δ) Rearrangement B4 Target Product B3->B4 t-BuOH Start Synthetic Goal: Isoxazol-4-yl-carbamic acid tert-butyl ester

Caption: Key synthetic routes to the target compound.

Troubleshooting Guide

This section addresses specific experimental problems in a question-and-answer format, providing explanations and actionable solutions.

Problem 1: Low or No Yield of the Final Product

Question: My reaction has resulted in a very low yield of Isoxazol-4-yl-carbamic acid tert-butyl ester. What are the most likely causes?

Answer: A low yield can stem from multiple factors, from the stability of your reagents to the reaction conditions. A systematic approach is crucial for diagnosis.

Troubleshooting_Low_Yield cluster_A Route A Issues cluster_B Route B Issues start Low Yield Observed route Which Synthetic Route? Route A: Direct Protection Route B: Curtius Rearrangement start->route A1 Check 4-Aminoisoxazole Purity Is it fresh? Free of isomers? Stable? route:A->A1 B1 Check Carboxylic Acid Purity Is it dry? Free of salts? route:B->B1 A2 Review Boc Protection Conditions Incorrect Base? Insufficient Boc₂O? Low Temperature? A1->A2 end Optimize & Re-run A2->end B2 Review Curtius Reaction Conditions Anhydrous conditions? Sufficient heat for rearrangement? t-BuOH quality? B1->B2 B2->end

Caption: Decision flowchart for troubleshooting low yields.

Potential Solutions & Explanations:

  • Starting Material Integrity:

    • 4-Aminoisoxazole (Route A): This precursor can be unstable. Ensure it is pure and used relatively quickly after preparation or purification. The synthesis of substituted 3-aminoisoxazoles has been noted to be sensitive to reaction temperature and pH, which influences regioselectivity.[4] An impure mix of regioisomers will inevitably lead to a low yield of the desired product.

    • Isoxazole-4-carboxylic Acid (Route B): Ensure the starting acid is thoroughly dried. Water can consume the acyl azide precursor or the isocyanate intermediate, reducing yield.[5]

  • Reaction Conditions for Boc Protection (Route A):

    • Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of Boc₂O.

    • Base Selection: A non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is standard. For less reactive amines, a catalytic amount of 4-dimethylaminopyridine (DMAP) can significantly accelerate the reaction.[6] Sodium bicarbonate can also be used in a biphasic system.

    • Solvent: Dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile are common choices. Ensure they are anhydrous.

    • Temperature: The reaction is typically run at 0 °C to room temperature. Running it too cold may lead to an incomplete reaction, while excessive heat is unnecessary and can promote side reactions.

  • Reaction Conditions for Curtius Rearrangement (Route B):

    • Acyl Azide Formation: Diphenylphosphoryl azide (DPPA) is a common and effective reagent for the one-pot conversion of a carboxylic acid to the acyl azide, followed by rearrangement.[3]

    • Anhydrous Conditions: This is critical. The isocyanate intermediate is highly electrophilic and will react readily with water to form an unstable carbamic acid, which decarboxylates to the undesired free amine.[7]

    • Temperature: The rearrangement of the acyl azide to the isocyanate requires heat, typically in the range of 80-100 °C in a high-boiling solvent like toluene or dioxane.[5] Ensure the reaction is heated sufficiently long for the evolution of N₂ gas to cease.

Problem 2: Product Decomposes During Workup or Purification

Question: My initial reaction monitoring (TLC/LCMS) shows good product formation, but I lose a significant amount during aqueous workup or column chromatography. Why is this happening?

Answer: This issue strongly suggests product instability. The isoxazole ring, while aromatic, possesses a labile N-O bond that can be cleaved under certain conditions.[8]

  • pH Sensitivity: The isoxazole ring can be susceptible to ring-opening under strongly basic or acidic conditions.[9] For example, studies on the drug leflunomide showed that its isoxazole ring was stable at acidic pH but decomposed at basic pH, with the decomposition being faster at higher temperatures.[9]

    • Solution: During aqueous workup, use mild reagents. Wash with a saturated solution of sodium bicarbonate (NaHCO₃) instead of stronger bases like sodium hydroxide (NaOH). Similarly, use dilute acids like 1M HCl only if necessary and avoid prolonged contact.

  • Silica Gel Chromatography: Silica gel is inherently acidic and can cause the degradation of acid-sensitive compounds. The Boc-protecting group is also acid-labile and can be partially or fully cleaved on a standard silica column.[10]

    • Solution 1: Neutralize the silica gel before use. Prepare your slurry with the eluent system (e.g., hexanes/ethyl acetate) containing a small amount of triethylamine (~0.5-1% by volume). This deactivates the acidic sites on the silica surface.

    • Solution 2: Opt for an alternative purification method if decomposition is severe. Recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) can be an effective, milder alternative to chromatography for solid products.[11][12]

Problem 3: Formation of a Mixture of Regioisomers

Question: My synthesis of the 4-amino-isoxazole precursor yields a mixture of isomers that are difficult to separate. How can I improve regioselectivity?

Answer: Regioisomer formation is a classic challenge in isoxazole synthesis, particularly in methods like 1,3-dipolar cycloadditions or condensations involving unsymmetrical 1,3-dicarbonyl compounds.[1] The outcome is governed by a delicate balance of steric and electronic factors.

  • For [3+2] Cycloaddition Routes:

    • Catalyst Control: The use of specific catalysts can direct regioselectivity. For instance, copper-catalyzed cycloadditions of terminal alkynes often favor the 3,5-disubstituted product, while other methods might be needed for the 3,4-isomer.[4][13]

    • Reactant Modification: Altering the electronic properties of your alkyne or nitrile oxide precursor can influence the outcome. Electron-withdrawing or -donating groups can steer the cycloaddition to favor one isomer.

  • For Condensation Routes:

    • pH and Temperature Control: The pH of the reaction medium can be a critical factor in determining which carbonyl of an unsymmetrical 1,3-dicarbonyl compound reacts preferentially with hydroxylamine.[4] A systematic screening of pH and temperature is recommended.

    • Use of Pre-formed Enamines: Reacting hydroxylamine with a β-enamino ketone derivative, rather than the dicarbonyl itself, can provide much greater control over the regiochemical outcome.[1]

Frequently Asked Questions (FAQs)

Q1: What is the best general-purpose method for Boc-protection of 4-amino-isoxazole? For routine, small-scale synthesis, reacting the amine with 1.1 equivalents of Boc₂O and 1.2-1.5 equivalents of triethylamine in DCM at room temperature is a reliable starting point. The reaction can be monitored by TLC until the starting amine is consumed.

Q2: How can I safely handle the reagents for the Curtius rearrangement? The primary hazard in Route B is the use of azides. Diphenylphosphoryl azide (DPPA) is generally preferred over sodium azide (NaN₃) followed by conversion to the acyl chloride, as it's a liquid and allows for a one-pot procedure. However, all acyl azides are potentially explosive and should be handled with care behind a blast shield. Avoid heating them rapidly or in the absence of a solvent.[2]

Q3: My product is an oil and won't crystallize. How should I purify it? If your product is an oil or a low-melting solid, column chromatography is the most effective purification method.[11] Use the guidelines in "Problem 2" to minimize decomposition on silica. If you still face issues, consider using a less acidic stationary phase like alumina (neutral or basic).

Q4: How do I effectively monitor the reaction progress? Thin-Layer Chromatography (TLC) is the most common method. Use a solvent system that gives good separation between your starting material and product (e.g., 30-50% Ethyl Acetate in Hexanes). The product, being a carbamate, will be less polar than the starting amine. Stains like potassium permanganate or iodine can be used for visualization if the compound is not UV-active. For more precise monitoring, LC-MS is ideal.

Optimized Experimental Protocols

Protocol A: Boc-Protection of 4-Aminoisoxazole
  • Preparation: To a round-bottom flask under a nitrogen atmosphere, add 4-amino-isoxazole (1.0 eq) and dissolve it in anhydrous dichloromethane (DCM, approx. 0.1 M concentration). Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Add triethylamine (1.5 eq) to the stirred solution, followed by the dropwise addition of a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in a small amount of DCM.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction's completion by TLC (disappearance of the starting amine).

  • Workup: Quench the reaction by adding water. Separate the organic layer. Wash the organic layer sequentially with 1M HCl (optional, if starting amine is difficult to separate), saturated NaHCO₃ solution, and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by silica gel column chromatography using an appropriate eluent (e.g., a gradient of 10% to 40% ethyl acetate in hexanes) to obtain the pure Isoxazol-4-yl-carbamic acid tert-butyl ester.[11][12]

Protocol B: Curtius Rearrangement from Isoxazole-4-carboxylic Acid
  • Preparation: To a round-bottom flask equipped with a reflux condenser under a nitrogen atmosphere, add isoxazole-4-carboxylic acid (1.0 eq), anhydrous toluene (approx. 0.2 M), and triethylamine (1.1 eq).

  • Azide Formation: Add diphenylphosphoryl azide (DPPA, 1.05 eq) dropwise to the stirred solution at room temperature.

  • Rearrangement & Trapping: Add anhydrous tert-butanol (2.0-3.0 eq). Heat the reaction mixture to reflux (approx. 90-100 °C) for 2-4 hours. Monitor the reaction by observing the cessation of nitrogen gas evolution and by TLC/LC-MS.

  • Workup: Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Isolation: Dissolve the residue in ethyl acetate and wash sequentially with saturated NaHCO₃ solution and brine.

  • Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography or recrystallization as described in Protocol A.[2][14]

Data Summary Table
ParameterRoute A: Boc ProtectionRoute B: Curtius RearrangementCausality & Expert Notes
Key Reagents 4-Aminoisoxazole, Boc₂O, BaseIsoxazole-4-carboxylic Acid, DPPA, t-BuOHRoute B avoids handling the potentially unstable 4-amino-isoxazole precursor.
Equivalents (Reagent) 1.1 - 1.2 eq Boc₂O1.05 - 1.1 eq DPPAA slight excess ensures complete conversion of the limiting starting material.
Solvent DCM, THF, AcetonitrileToluene, DioxaneRoute B requires a high-boiling, non-protic solvent to facilitate thermal rearrangement.
Temperature 0 °C to Room Temp80 - 100 °C (Reflux)The Curtius rearrangement is thermally driven; insufficient heat will stall the reaction.[14]
Key Risks Incomplete reaction, side productsAcyl azide handling (potentially explosive)Always handle acyl azides with caution and appropriate safety measures.
Typical Yields 60 - 90%70 - 95%Route B is often higher yielding if the starting carboxylic acid is readily available.
References
  • BenchChem. (2025). Application Notes and Protocols for the Purification of tert-Butyl (4-hydroxybutan-2-yl)
  • BenchChem. (2025). Application Notes and Protocols for the Purification of tert-Butyl (2-(benzylamino)ethyl)
  • BenchChem. (2025).
  • Chiba, K., et al. (2002). 1,2-dihydroisoquinoline: A Novel and Chemoselective tert-Butoxycarbonylation Reagent.
  • Shvartsberg, M. S., et al. (2016). A base promoted multigram synthesis of aminoisoxazoles: valuable building blocks for drug discovery and peptidomimetics. RSC Publishing.
  • Poirier, M., et al. (2016).
  • Lee, L. H., et al. (2004). pH and temperature stability of the isoxazole ring in leflunomide.
  • Alfa Chemistry. (n.d.). Curtius Rearrangement.
  • Wikipedia. (n.d.). Curtius rearrangement.
  • Allen. (2025).
  • Clement, J. S., et al. (2016). The Curtius rearrangement: mechanistic insight and recent applications in natural product syntheses. Organic & Biomolecular Chemistry, RSC Publishing.
  • Organic Chemistry Portal. (n.d.). Isoxazole synthesis.
  • ResearchGate. (n.d.).
  • Li, B., et al. (2005). Aqueous Phosphoric Acid as a Mild Reagent for Deprotection of tert-Butyl Carbamates, Esters, and Ethers.

Sources

Optimization

Technical Support Center: Troubleshooting Isoxazole Carbamate Deprotection

Welcome to the Technical Support Center. As application scientists, we frequently encounter challenges when handling isoxazole-containing intermediates.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As application scientists, we frequently encounter challenges when handling isoxazole-containing intermediates. The isoxazole ring is a privileged pharmacophore in drug discovery, but its unique electronic structure makes it notoriously sensitive during standard carbamate deprotection workflows.

This guide provides field-proven, mechanistically grounded solutions to minimize side reactions—such as N–O bond cleavage, electrophilic alkylation, and base-catalyzed degradation—when removing Boc, Cbz, or Fmoc protecting groups from isoxazole amines.

Diagnostic Deprotection Flowchart

Before initiating a deprotection sequence, it is critical to align the lability of your protecting group with the chemical stability limits of the isoxazole ring. Use the decision matrix below to select the optimal pathway.

IsoxazoleDeprotection Start Isoxazole Carbamate Deprotection Boc Boc Group (Acid Labile) Start->Boc Cbz Cbz Group (Reductively Labile) Start->Cbz Fmoc Fmoc Group (Base Labile) Start->Fmoc BocRisk Risk: t-Butyl Alkylation & Acid Degradation Boc->BocRisk CbzRisk Risk: N-O Bond Cleavage (Ring Opening) Cbz->CbzRisk FmocRisk Risk: Deprotonation & Ring Cleavage Fmoc->FmocRisk BocSol Use Oxalyl Chloride/MeOH or TFA + TIS Scavenger BocRisk->BocSol CbzSol Use TMSI in DCM (Avoid Pd/C & H2) CbzRisk->CbzSol FmocSol Use 20% Piperidine/DMF (Strict Time Control) FmocRisk->FmocSol

Decision tree for selecting isoxazole-compatible carbamate deprotection strategies.

Troubleshooting & FAQs

Section A: Boc Deprotection (Acidic Conditions)

Q: When I use standard TFA/DCM to deprotect my Boc-amino isoxazole, LC-MS shows a mass increase of +56 amu. What is happening? A: You are observing electrophilic alkylation. The acidic cleavage of the tert-butoxycarbonyl (Boc) group generates a highly reactive tert-butyl cation ( t -Bu⁺)[1]. Because the isoxazole ring contains nucleophilic heteroatoms and electron-rich carbon centers (particularly at the C4 position), the t -Bu⁺ cation will attack the ring if it is not intercepted[2],[3].

  • Causality: The activation energy for the electrophilic aromatic substitution of the isoxazole ring by t -Bu⁺ is lower than the rate of t -Bu⁺ quenching by ambient solvent.

  • Solution: Introduce a carbocation scavenger. Triisopropylsilane (TIS) or anisole (1–5% v/v) acts as a sacrificial nucleophile, trapping the cation before it can alkylate your product[3].

Q: Even with scavengers, strong acids (like 4M HCl in dioxane) are degrading my isoxazole into multiple unidentifiable peaks. Are there milder alternatives? A: Yes. Isoxazoles can undergo acid-catalyzed hydrolysis or rearrangement under prolonged exposure to strong acids[4]. A highly effective, mild alternative is the use of oxalyl chloride in methanol [5].

  • Causality: Oxalyl chloride reacts with the carbamate carbonyl, forming a highly electrophilic intermediate that rapidly breaks down to release the free amine, CO₂, CO, and methyl chloride[6]. This avoids the generation of harsh bulk acidic environments and bypasses the t -butyl cation pathway entirely, preserving the isoxazole core[6].

Section B: Cbz Deprotection (Reductive Conditions)

Q: I attempted to remove a Cbz group using catalytic hydrogenation (H₂ with Pd/C), but my isoxazole ring disappeared, yielding a β -enaminone. Why? A: The N–O bond of the isoxazole ring is exceptionally weak (low bond dissociation energy)[2]. Under standard catalytic hydrogenation conditions (Pd/C, H₂), the transition metal readily inserts into the N–O bond, causing reductive cleavage and subsequent ring opening to form a β -enaminone[7],[8].

  • Causality: The kinetic barrier for Pd-catalyzed N–O hydrogenolysis is often lower than or equal to the barrier for Cbz benzyl-oxygen cleavage.

  • Solution: You must abandon catalytic hydrogenation. Instead, use Iodotrimethylsilane (TMSI) in dichloromethane. TMSI acts as a hard Lewis acid, selectively cleaving the C–O bond of the Cbz carbamate via an SN2-like dealkylation without reducing the N–O bond.

Section C: Fmoc Deprotection (Basic Conditions)

Q: During Fmoc deprotection with piperidine, I observe partial decomposition of my 3-methylisoxazole derivative. Is the isoxazole base-labile? A: Yes, under specific structural contexts. While isoxazoles are generally stable to mild bases, 3-methyl and 5-methylisoxazoles possess acidic α -protons[2].

  • Causality: Strong bases can deprotonate these methyl groups, triggering an E1cB-like ring-opening cascade.

  • Solution: Strictly control the reaction time (do not exceed 30 minutes) and use a milder base combination if necessary (e.g., DBU/octanethiol in THF instead of piperidine) to selectively remove the Fmoc group via the standard β -elimination pathway before isoxazole deprotonation can occur.

Validated Experimental Protocols

The following protocols are designed as self-validating systems . They include specific in-process controls (IPCs) so you can verify the success of the reaction chemically before proceeding to workup.

Protocol 1: Mild Boc Deprotection using Oxalyl Chloride/MeOH[5]

Ideal for acid-sensitive or highly nucleophilic isoxazoles prone to t -butylation.

  • Preparation: Dissolve the Boc-protected isoxazole amine (1.0 mmol) in anhydrous Methanol (5.0 mL) in a flame-dried, round-bottom flask under a nitrogen atmosphere.

  • Reagent Addition: Cool the solution to 0 °C using an ice bath. Slowly add Oxalyl Chloride (3.0 mmol, 3.0 equiv) dropwise via syringe.

    • Self-Validation Check 1: You should observe immediate, vigorous gas evolution (CO₂ and CO). If no gas evolves, check the integrity of your oxalyl chloride.

  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature.

  • Monitoring (IPC): Check the reaction by TLC (Hexane/EtOAc 1:1) or LC-MS every 30 minutes. The reaction is typically complete within 1–3 hours[6].

    • Self-Validation Check 2: The disappearance of the less polar starting material spot and the appearance of a highly polar, ninhydrin-positive baseline spot confirms deprotection.

  • Quenching & Workup: Once complete, concentrate the mixture in vacuo to remove methanol and excess reagents. The resulting residue is the hydrochloride salt of the isoxazole amine. Triturate with cold diethyl ether to yield a high-purity solid.

Protocol 2: Chemoselective Cbz Deprotection using TMSI

Mandatory alternative to Pd/C hydrogenation to prevent N–O bond reductive cleavage.

  • Preparation: Dissolve the Cbz-protected isoxazole (1.0 mmol) in anhydrous Dichloromethane (DCM, 10 mL) under an argon atmosphere.

  • Reagent Addition: Cool the flask to 0 °C. Add Iodotrimethylsilane (TMSI) (2.5 mmol, 2.5 equiv) dropwise.

    • Note: TMSI is highly moisture sensitive. The solution may turn slightly yellow/brown due to trace iodine.

  • Reaction: Stir at 0 °C for 15 minutes, then allow it to warm to room temperature.

  • Monitoring (IPC): Monitor via LC-MS. The Cbz mass should disappear, replaced by the free amine mass. (Avoid TLC on silica as the silyl intermediates can streak).

  • Quenching: Quench the reaction by adding Methanol (2 mL) to destroy excess TMSI, followed by 1M HCl (5 mL) to hydrolyze the silyl carbamate intermediate.

    • Self-Validation Check 3: The addition of methanol will cause a mild exotherm and gas evolution.

  • Workup: Wash the organic layer with saturated aqueous Na₂S₂O₃ to remove iodine color, then basify the aqueous layer with saturated NaHCO₃ and extract with DCM to isolate the free isoxazole amine.

Quantitative Yield & Side-Reaction Matrix

The table below summarizes the expected outcomes and quantitative improvements when switching from standard to optimized deprotection conditions for isoxazole carbamates.

CarbamateStandard ConditionPrimary Side ReactionSide Reaction Yield (%)Optimized ConditionExpected Product Yield (%)
Boc 50% TFA in DCM t -Butyl alkylation at C415 – 35%TFA/DCM + 5% TIS> 90%
Boc 4M HCl in DioxaneAcidic ring degradation20 – 50%Oxalyl Chloride / MeOH85 – 95%
Cbz H₂ (1 atm), 10% Pd/CReductive ring opening80 – 100%TMSI in DCM80 – 88%
Cbz Transfer HydrogenationReductive ring opening40 – 60%BBr₃ in DCM (-78 °C)75 – 85%
Fmoc 20% Piperidine (24h)Base-catalyzed cleavage30 – 50%20% Piperidine (30 min max)> 95%

References

  • [RSC Advances] G. K. S. Prakash et al., "Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride." RSC Advances, 2020. Available at:[Link]

  • [ACS GCI Pharmaceutical Roundtable] "BOC Deprotection Reagent Guides." ACS GCI, 2025. Available at:[Link]

  • [MDPI Molecules] "Synthesis of a Novel Tetracyclic Isoxazole by Intramolecular Nitrile Oxide Cycloaddition." MDPI, 2024. Available at: [Link]

  • [Journal of Pharmaceutical Sciences] "Aspects of the chemical stability of a new naphthoquinone-amine in acidic aqueous solution." PubMed/JPS, 1990. Available at:[Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting N-Boc-4-aminoisoxazole Aqueous Solubility

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, formulation scientists, and drug development professionals overcome the severe aqueous solubilit...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, formulation scientists, and drug development professionals overcome the severe aqueous solubility limitations of N-Boc-4-aminoisoxazole.

The structural reality of this compound presents a dual challenge: the isoxazole ring is planar and promotes strong intermolecular π-π stacking (high crystal lattice energy) [2], while the bulky tert-butyloxycarbonyl (Boc) protecting group is exceptionally lipophilic, dominating the molecule's hydration penalty [1]. Below, you will find a diagnostic workflow, causality-driven FAQs, quantitative data, and self-validating protocols to ensure your experiments succeed.

Diagnostic Workflow for Solubilization

Workflow Start N-Boc-4-aminoisoxazole Precipitation in Aqueous Media Check Determine Target Concentration & Application Start->Check Low In Vitro Assays (< 200 µg/mL) Check->Low High In Vivo / Structural (> 1 mg/mL) Check->High CoSolv Co-Solvent Method (DMSO/EtOH + Buffer) Low->CoSolv Cyclo Complexation (HP-β-CD / Captisol) High->Cyclo Eval1 Visual & HPLC Check (Centrifuge at 10k x g) CoSolv->Eval1 Eval2 Visual & HPLC Check (Centrifuge at 10k x g) Cyclo->Eval2 Surfactant Add Surfactant (0.1% Tween 80) Eval1->Surfactant Pellet Forms Success Stable Solubilized State Eval1->Success Clear Supernatant Lipid Lipid-Based Formulation (SEDDS / Emulsion) Eval2->Lipid Pellet Forms Eval2->Success Clear Supernatant Surfactant->Success Lipid->Success

Diagnostic workflow for resolving N-Boc-4-aminoisoxazole aqueous solubility issues.

Frequently Asked Questions (FAQs)

Q1: Why does N-Boc-4-aminoisoxazole precipitate instantly upon dilution from a DMSO stock into PBS? Causality: This is a classic case of "solvent shifting" exceeding thermodynamic solubility. The bulky tert-butyl group of the Boc moiety is highly lipophilic [1]. When you spike a concentrated DMSO stock into an aqueous buffer, the local DMSO concentration drops rapidly. The aqueous medium cannot overcome the thermodynamic penalty required to hydrate the hydrophobic Boc group, nor can it disrupt the planar stacking of the isoxazole cores [2]. This leads to rapid nucleation and irreversible precipitation.

Q2: Can I use pH adjustment (acidification) to improve its solubility? Causality: No. While pH adjustment is a standard technique for solubilizing free basic amines, the Boc group converts the primary amine of the isoxazole into a carbamate [1]. Carbamates are electronically neutral and do not protonate at physiological or mildly acidic pH ranges [4]. Attempting to lower the pH drastically (e.g., pH < 2) will not solubilize the intact compound; instead, it will trigger an acid-catalyzed deprotection, stripping the Boc group to release the free 4-aminoisoxazole and a tert-butyl cation [1, 4].

Q3: How do I prepare a stable solution for in vitro biological assays without it crashing out? Causality & Solution: You must lower the thermodynamic barrier to solvation by utilizing a dual co-solvent and micellar encapsulation strategy [3]. The co-solvent (e.g., 1-2% DMSO) helps disrupt the crystal lattice, while a non-ionic surfactant (e.g., Tween-80) forms micelles that encapsulate the highly lipophilic Boc moiety, shielding it from the aqueous environment and preventing aggregation.

Q4: What is the best strategy for high-concentration dosing (e.g., in vivo studies)? Causality & Solution: For high concentrations (>1 mg/mL), co-solvents become toxic and surfactants can cause hemolysis. Inclusion complexation using Hydroxypropyl-β-cyclodextrin (HP-β-CD) is the gold standard here [3]. The hydrophobic internal cavity of HP-β-CD perfectly accommodates the sterically bulky, lipophilic tert-butyl group of the Boc moiety, while the hydroxyl-rich exterior of the cyclodextrin maintains excellent bulk aqueous solubility.

Quantitative Comparison of Solubilization Strategies

The following table summarizes the expected performance of various formulation strategies based on the physicochemical properties of Boc-protected heteroarylamines.

Solubilization StrategyPrimary MechanismMax Typical ConcentrationProsCons
DMSO/PBS (1:99) Co-solvency< 10 µg/mLSimple, fast preparationHigh risk of spontaneous precipitation
DMSO/Tween-80/PBS Micellar Encapsulation50 - 200 µg/mLStable for in vitro assaysSurfactants may interfere with cell membranes
20% HP-β-CD in Water Inclusion Complexation1 - 5 mg/mLBiocompatible, high capacityRequires 24-48h equilibration time
SEDDS (Lipid Emulsion) Lipid Partitioning> 5 mg/mLExcellent for oral bioavailabilityComplex, multi-stage formulation process
Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as "self-validating systems." They include built-in analytical checkpoints to confirm that the compound is truly dissolved, rather than existing as a micro-suspension.

Protocol A: Co-Solvent & Micellar Solubilization (For In Vitro Assays)

Use this method when you need final concentrations between 10 µg/mL and 200 µg/mL.

  • Organic Stock Preparation: Dissolve N-Boc-4-aminoisoxazole in 100% anhydrous DMSO to a concentration of 10 mg/mL.

    • Validation Check: The solution must be completely transparent. Any turbidity indicates incomplete dissolution.

  • Surfactant Priming: In a separate tube, prepare a 10% (v/v) Tween-80 solution in your target aqueous buffer (e.g., PBS, pH 7.4).

  • Aqueous Phase Preparation: Dilute the Tween-80 stock into the bulk assay buffer to achieve a 0.1% final surfactant concentration.

  • Solvent Shifting (Critical Step): While vigorously vortexing the aqueous phase, add the DMSO stock dropwise to achieve the target concentration (ensure final DMSO is ≤ 2%).

    • Causality Note: Never add the aqueous buffer to the DMSO stock. Doing so causes localized supersaturation and instant irreversible crashing.

  • Self-Validation (Centrifugation Assay): Centrifuge the final mixture at 10,000 x g for 10 minutes [2]. Carefully inspect the bottom of the tube for a microscopic white pellet.

  • Quantification: Analyze the supernatant via HPLC-UV at 254 nm to confirm the actual dissolved concentration matches your theoretical input.

Protocol B: HP-β-CD Inclusion Complexation (For In Vivo Dosing)

Use this method when you require highly concentrated, biocompatible solutions (>1 mg/mL).

  • Cyclodextrin Solution: Prepare a 20% (w/v) solution of HP-β-CD in sterile water or saline.

  • Solid Addition: Add the crystalline N-Boc-4-aminoisoxazole powder directly to the HP-β-CD solution.

    • Causality Note: Do not use a DMSO stock for this step. Organic co-solvents will aggressively compete with the drug for the hydrophobic cavity of the cyclodextrin, drastically lowering encapsulation efficiency.

  • Equilibration: Stir the suspension continuously at room temperature for 24 to 48 hours. The complexation process is thermodynamically favorable but kinetically slow due to the high lattice energy of the isoxazole [2].

  • Filtration: Pass the mixture through a 0.22 µm PVDF syringe filter to remove any uncomplexed, precipitated drug.

  • Self-Validation (Thermal Analysis): Lyophilize a 1 mL aliquot of the filtrate. Perform Differential Scanning Calorimetry (DSC) on the resulting powder. The complete disappearance of the sharp melting endotherm characteristic of crystalline N-Boc-4-aminoisoxazole confirms successful molecular inclusion within the cyclodextrin cavity.

References
  • Title: Strategies for improving hydrophobic drugs solubility and bioavailability Source: Int J Pharm Chem Anal URL:[Link]

  • Title: Boc-Protected Amino Groups Source: Organic Chemistry Portal URL:[Link]

Optimization

Preventing ring opening of isoxazole during acidic hydrolysis

Welcome to the technical support guide for managing the stability of the isoxazole ring during acidic hydrolysis. This resource is designed for researchers, medicinal chemists, and process development scientists who util...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for managing the stability of the isoxazole ring during acidic hydrolysis. This resource is designed for researchers, medicinal chemists, and process development scientists who utilize the isoxazole scaffold and encounter challenges with its stability. Here, we address common issues in a practical, question-and-answer format, grounded in mechanistic principles and supported by established literature.

Frequently Asked Questions (FAQs)
Q1: My isoxazole-containing compound is degrading during an acidic workup or deprotection step. What is happening mechanistically?

A1: The isoxazole ring, while generally considered a stable aromatic system, possesses an inherent weak point: the N-O bond.[1] Under certain acidic conditions, this bond is susceptible to cleavage. The generally accepted mechanism involves the protonation of the ring nitrogen, which activates the ring for nucleophilic attack by water or another nucleophile present in the medium. This process is a specific acid-catalyzed hydrolysis and becomes more significant at lower pH values (typically below 3.5).[2][3]

The reaction's progression and final products depend heavily on the isoxazole's substitution pattern and the precise reaction conditions. The initial ring opening often leads to a β-enamino-ketoester or a related intermediate, which can undergo further transformations.[1] Understanding this fundamental liability is the first step in designing experiments to prevent it.

Acid_Catalyzed_Opening cluster_0 Isoxazole Ring Activation & Cleavage Isoxazole Substituted Isoxazole ProtonatedIsoxazole Protonated Isoxazole (Activated) Isoxazole->ProtonatedIsoxazole H⁺ (Acid) RingOpened Ring-Opened Intermediate (e.g., β-Enamino-ketoester) ProtonatedIsoxazole->RingOpened H₂O (Nucleophile) Degradation Further Degradation Products RingOpened->Degradation Further Reaction

Caption: General mechanism of acid-catalyzed isoxazole ring opening.

Q2: I need to remove an acid-labile protecting group (like Boc or a tert-butyl ester) from my molecule. How can I do this without destroying the isoxazole ring?

A2: This is a classic chemoselectivity challenge. The key is to use acidic conditions that are just strong enough to cleave the protecting group but too mild to initiate significant isoxazole hydrolysis. Strong, protic acids like concentrated HCl or H₂SO₄ are generally not selective and should be avoided.[4]

Instead, you should focus on milder acidic reagents. The choice of reagent and conditions depends on the relative lability of your protecting group versus your specific isoxazole derivative.

Recommended Strategies:

  • Mild Brønsted Acids: Reagents like trifluoroacetic acid (TFA) in an anhydrous solvent (e.g., CH₂Cl₂) are standard for Boc deprotection.[5][6] Often, using a low concentration of TFA (2-20%) at a reduced temperature (0 °C to room temperature) provides the necessary selectivity. Other options include p-toluenesulfonic acid (pTSA) or aqueous phosphoric acid, which are effective yet gentler than stronger mineral acids.[7][8]

  • Lewis Acids: Lewis acids can effectively deprotect certain groups under non-protic conditions, which can be advantageous. For instance, ZnBr₂ in dichloromethane (DCM) has been successfully used for the chemoselective hydrolysis of tert-butyl esters in the presence of other acid-sensitive functionalities.[4] Other Lewis acids like TMSI, TMSOTf, or SnCl₄ have also been used for Boc deprotection.[6]

  • Temperature Control: Hydrolysis is a chemical reaction with an activation energy.[2] By lowering the reaction temperature (e.g., to 0 °C or even -20 °C), you can significantly slow the rate of isoxazole degradation while still allowing the typically more facile deprotection to proceed to completion.

Reagent SystemTypical ConditionsProtecting GroupNotes & Cautions
TFA / DCM 2-20% TFA in CH₂Cl₂, 0 °C to RTBoc, TritylMost common method; optimize TFA concentration and temperature.[5][6]
HCl in Dioxane/EtOAc 1-4 M solution, 0 °C to RTBoc, t-Butyl EstersAnhydrous conditions are critical to suppress hydrolysis.
Aqueous H₃PO₄ 85 wt% in THFN-BocA milder protic acid option; compatible with esters and some silyl ethers.[8]
p-Toluenesulfonic Acid (pTSA) Catalytic to stoichiometric amountsBocA solid, easy-to-handle acid catalyst.[7]
ZnBr₂ / DCM Stoichiometric amounts, RTt-Butyl EstersGood chemoselectivity; N-Boc groups may also be labile.[4]

Table 1: Comparison of mild acidic conditions for selective deprotection.

Troubleshooting Guides
Issue: My isoxazole is degrading even under supposedly "mild" acidic conditions.

Symptoms:

  • Appearance of new, often more polar, spots on TLC.

  • Low recovery of the desired product after workup.

  • Complex mixture observed in ¹H NMR or LC-MS analysis.

This guide will help you diagnose and solve the problem by examining critical experimental variables.

Troubleshooting_Workflow Start Start: Isoxazole Degradation Observed CheckTemp Is the reaction run at or below 0 °C? Start->CheckTemp CheckAcid What is the acid concentration/strength? CheckTemp->CheckAcid Yes Sol_Temp Action: Lower the temperature to 0 °C or below. CheckTemp->Sol_Temp No CheckSubstituents Analyze Substituent Effects: Are there strong EWGs? CheckAcid->CheckSubstituents Mild/Low Sol_Acid Action: Switch to a milder acid (e.g., Lewis Acid like ZnBr₂) or reduce concentration. CheckAcid->Sol_Acid Strong/High CheckTime Is the reaction time minimized? CheckSubstituents->CheckTime No / EDGs Sol_Substituents Action: If possible, redesign synthesis to modify isoxazole late-stage. Accept lower yield. CheckSubstituents->Sol_Substituents Yes Sol_Time Action: Monitor reaction closely (TLC, LC-MS) and quench immediately upon completion. CheckTime->Sol_Time No End Problem Resolved CheckTime->End Yes Sol_Temp->CheckAcid Sol_Acid->CheckSubstituents Sol_Substituents->CheckTime Sol_Time->End

Caption: Troubleshooting workflow for unexpected isoxazole degradation.

Troubleshooting Deep Dive:
  • Factor 1: Temperature. As demonstrated in stability studies of the isoxazole-containing drug Leflunomide, temperature has a profound effect on the rate of hydrolysis.[9] While the drug is stable at pH 4.0 at both 25°C and 37°C, the half-life under basic conditions drops dramatically when the temperature is increased.[9] This principle holds for acid-catalyzed hydrolysis; reducing the temperature is your most powerful tool to improve selectivity.

pHTemperature (°C)Half-life (t½)Stability Assessment
4.025StableHigh
7.425StableHigh
10.0256.0 hoursLabile
4.037StableHigh
7.4377.4 hoursModerately Labile
10.0371.2 hoursVery Labile

Table 2: pH and Temperature Stability of the Isoxazole Ring in Leflunomide. Data highlights the significant impact of temperature on ring stability.[1][9]

  • Factor 2: Substituent Effects. The electronic nature of the substituents on the isoxazole ring dramatically influences its stability. Electron-withdrawing groups (EWGs), such as esters or trifluoromethyl groups, can make the ring more electron-deficient and thus more susceptible to nucleophilic attack and cleavage.[1][10] Conversely, electron-donating groups (EDGs) may enhance stability. The position of these groups is also critical; for example, a hydrogen at the C3 position has been shown to be essential for certain metabolic ring-opening pathways, suggesting that substitution at this position can block degradation.[11]

  • Factor 3: Reaction Monitoring and Workup. Do not run acid-labile deprotections for a standardized "overnight" period. Monitor the reaction closely by TLC or LC-MS. Once the starting material is consumed, quench the reaction immediately. The workup should involve neutralization with a mild base, such as aqueous sodium bicarbonate solution, to ensure the acidic catalyst is removed before concentration, which can accelerate degradation.

Experimental Protocols
Protocol 1: General Procedure for Mild Boc-Deprotection in the Presence of an Isoxazole Ring

This protocol provides a starting point for the selective removal of a tert-butyloxycarbonyl (Boc) group while minimizing isoxazole ring cleavage.

Materials:

  • N-Boc and isoxazole-containing substrate

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Reaction vessel, magnetic stirrer, ice bath

Methodology:

  • Preparation: Dissolve the N-Boc protected substrate in anhydrous DCM (approx. 0.1 M concentration) in a clean, dry reaction vessel under an inert atmosphere (e.g., Nitrogen or Argon).

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Acid Addition: Slowly add trifluoroacetic acid (TFA) dropwise to the stirred solution. A good starting point is 10 equivalents of TFA relative to the substrate (or ~10% v/v).

  • Reaction Monitoring: Stir the reaction at 0 °C. Monitor the progress by thin-layer chromatography (TLC) or LC-MS every 15-30 minutes, checking for the disappearance of the starting material.

  • Quenching: Once the reaction is complete (typically 1-4 hours), carefully quench the reaction by slowly adding it to a stirred, cold saturated aqueous NaHCO₃ solution until gas evolution ceases and the pH of the aqueous layer is basic (>8).

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (3x).

  • Washing & Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude amine product by flash column chromatography or crystallization as required.

Self-Validation: If degradation is observed via LC-MS, repeat the procedure at a lower temperature (-10 °C) or with a lower concentration of TFA (e.g., 5%).

References
  • Substituent Effects Govern the Efficiency of Isoxazole Photoisomerization to Carbonyl-2H-Azirines. ACS Organic & Inorganic Au. [Link]

  • pH and temperature stability of the isoxazole ring in leflunomide. ResearchGate. [Link]

  • Substituent Effects Govern the Efficiency of Isoxazole Photoisomerization to Carbonyl-2H-Azirines. ChemRxiv. [Link]

  • Isoxazoles. VI: Aspects of the chemical stability of a new naphthoquinone-amine in acidic aqueous solution. PubMed. [Link]

  • Proposed mechanisms for the metabolic isoxazole ring opening in the anti-inflammatory agent leflunomide. ResearchGate. [Link]

  • Isoxazoles. 9. Degradation kinetics of 4-(isoxazolylamino)-1,2-naphthoquinone in acidic aqueous solution. PubMed. [Link]

  • An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. RSC Advances. [Link]

  • Divergent photochemical ring-replacement of isoxazoles. PMC. [Link]

  • Ring-Opening Fluorination of Isoxazoles. ACS Publications. [Link]

  • Oxazoles: A Promising Frontier in Corrosion Inhibition for Steel in Acidic Environments. Preprints.org. [Link]

  • Acid-Labile Protecting Groups Definition. Fiveable. [Link]

  • Studies in isoxazole chemistry. II. Isoxazoles from the Δ2-isoxazolin-5-ols and their acetates. Canadian Journal of Chemistry. [Link]

  • Substituted Pyridines from Isoxazoles: Scope and Mechanism. ACS Publications. [Link]

  • Construction of Isoxazole ring: An Overview. Letters in Applied NanoBioScience. [Link]

  • Diversity points of substituted isoxazoles. ResearchGate. [Link]

  • A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated. International Journal of Chemistry. [Link]

  • Mild Detritylation of Nucleic Acid Hydroxyl Groups by Warming-up. PMC. [Link]

  • A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. MDPI. [Link]

  • Aqueous Phosphoric Acid as a Mild Reagent for Deprotection of the t-Butoxycarbonyl Group. ResearchGate. [Link]

  • Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. SciSpace. [Link]

  • Acid-labile protecting groups. ResearchGate. [Link]

  • Protective Groups. Organic Chemistry Portal. [Link]

  • Design, Synthesis and Biological Evaluation of Isoxazole-Based CK1 Inhibitors Modified with Chiral Pyrrolidine Scaffolds. MDPI. [Link]

  • Selective tert-Butyl Ester Deprotection in the Presence of Acid Labile Protecting Groups with Use of ZnBr2. ResearchGate. [Link]

  • Synthesis, characterization and antimicrobial evaluation of isoxazole derivatives. Der Pharma Chemica. [Link]

  • The acidic hydrolysis of N-acetylneuraminic 4,5-oxazoline allows a direct functionalization of the C5 position of Neu5Ac2en (DANA). PMC. [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Reaction Temperature for tert-Butyl Isoxazol-4-ylcarbamate Synthesis

Welcome to the Technical Support Center. Synthesizing tert-butyl isoxazol-4-ylcarbamate (the Boc-protected 4-aminoisoxazole) presents unique thermal challenges. Because the free 4-aminoisoxazole ring is highly electron-d...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. Synthesizing tert-butyl isoxazol-4-ylcarbamate (the Boc-protected 4-aminoisoxazole) presents unique thermal challenges. Because the free 4-aminoisoxazole ring is highly electron-deficient and prone to oxidative degradation or ring-opening, researchers typically rely on two distinct pathways: the Curtius Rearrangement of the stable isoxazole-4-carboxylic acid, or the Direct Boc Protection of the unstable 4-aminoisoxazole hydrochloride salt.

This guide provides mechanistic troubleshooting, validated protocols, and thermal optimization strategies for both routes to ensure your synthesis is a self-validating, high-yield system.

Workflow Visualization

SynthesisRoutes Start1 Isoxazole-4-carboxylic acid (Stable Precursor) DPPA DPPA, Et3N, t-BuOH Acyl Azide Formation (20-25 °C) Start1->DPPA Step 1a Start2 4-Aminoisoxazole HCl (Unstable Precursor) Boc2O Boc2O, DIPEA, DCM Base Addition (Strictly 0 °C) Start2->Boc2O Step 2a Heat Curtius Rearrangement & Trapping (80-85 °C) DPPA->Heat Step 1b (N2 loss) Target tert-Butyl isoxazol-4-ylcarbamate (Target Molecule) Heat->Target Step 1c Cool Direct Protection (0 °C to 20 °C) Boc2O->Cool Step 2b Cool->Target Step 2c

Figure 1: Thermal checkpoints for the Curtius rearrangement vs. direct Boc protection pathways.

Section 1: The Curtius Rearrangement Pathway (Preferred)

Precursors: Isoxazole-4-carboxylic acid, Diphenylphosphoryl azide (DPPA), Triethylamine (Et3N), tert-Butanol (t-BuOH).

Mechanistic Insight: The 1[1] is a thermally driven concerted process where an acyl azide decomposes into an isocyanate with the loss of nitrogen gas. When synthesizing tert-butyl isoxazol-4-ylcarbamate, temperature control is a delicate balancing act. The initial activation of the carboxylic acid with 2[2] must occur at room temperature to prevent premature, uncontrolled N₂ evolution. Subsequently, the reaction must be heated to 80–85 °C to drive the rearrangement and allow the sterically hindered t-BuOH to trap the resulting isocyanate[3].

Validated Protocol
  • Acyl Azide Formation: Suspend isoxazole-4-carboxylic acid (1.0 eq) in anhydrous t-BuOH (or a 1:1 mixture of anhydrous toluene/t-BuOH for better solubility). Add Et3N (1.2 eq). Dropwise add DPPA (1.1 eq) at 20–25 °C. Stir for 2 hours.

  • Thermal Rearrangement: Slowly ramp the temperature to 80–85 °C (reflux). Caution: Monitor for vigorous N₂ gas evolution.

  • Trapping: Maintain reflux for 8–12 hours. The system is self-validating: LCMS will show the disappearance of the acyl azide mass and the appearance of the Boc-protected product.

  • Workup: Cool to room temperature, concentrate under reduced pressure, and purify via silica gel chromatography.

Troubleshooting FAQs

Q: My reaction bumped violently upon heating, resulting in product loss. How do I prevent this? A: This is caused by a rapid, uncontrolled 4[4] during the transition from acyl azide to isocyanate. Do not plunge the flask into a pre-heated 85 °C bath. Instead, ramp the temperature at a rate of ~2 °C/min. For scale-ups (>10g), dose-controlled addition of DPPA into a pre-heated solution of the acid and base is highly recommended to manage the exotherm[3].

Q: LCMS shows a significant amount of symmetrical urea byproduct instead of the desired carbamate. Why? A: Symmetrical urea formation (1,3-di(isoxazol-4-yl)urea) occurs when moisture is present. The isocyanate reacts with H₂O to form an unstable carbamic acid, which decarboxylates into a free amine. This amine rapidly attacks unreacted isocyanate. Fix: Ensure your t-BuOH is strictly anhydrous (store over 3Å molecular sieves) and run the reaction under a dry inert atmosphere.

Q: I see unreacted acyl azide at the end of the reaction. Can I just add more DPPA? A: No. Unreacted acyl azide indicates an insufficient thermal profile, not a lack of reagents. The Curtius rearrangement requires sustained heat (>65 °C) to proceed. Ensure your heating block/oil bath is accurately calibrated to maintain the internal reaction temperature at 80–85 °C.

Section 2: Direct Boc Protection Pathway

Precursors: 4-Aminoisoxazole hydrochloride, Di-tert-butyl dicarbonate (Boc₂O), N,N-Diisopropylethylamine (DIPEA), Dichloromethane (DCM).

Mechanistic Insight: Unlike standard aliphatic amines, 4-aminoisoxazole is a poor nucleophile due to the electron-withdrawing nature of the isoxazole ring. Furthermore, the free base is thermally unstable and susceptible to ring degradation. Therefore, the reaction must be kept strictly cold (0 °C) during the exothermic neutralization of the HCl salt, and should never exceed 20 °C during the protection phase.

Validated Protocol
  • Neutralization: Suspend 4-aminoisoxazole HCl (1.0 eq) in anhydrous DCM at 0 °C. Slowly add DIPEA (2.5 eq) dropwise over 15 minutes.

  • Protection: Add Boc₂O (1.1 eq) dropwise at 0 °C. (Optional: Add 0.1 eq of DMAP to accelerate the reaction).

  • Maturation: Allow the reaction to slowly warm to 20 °C and stir for 4–6 hours.

  • Workup: Quench with saturated aqueous NH₄Cl, extract with DCM, dry over Na₂SO₄, and concentrate.

Troubleshooting FAQs

Q: The starting 4-aminoisoxazole degrades into a black tar before the product forms. What went wrong? A: The free base of 4-aminoisoxazole is highly sensitive to localized heating. If DIPEA is added too quickly at room temperature, the exothermic neutralization causes immediate degradation. Fix: Strictly maintain an internal temperature of 0 °C during base addition and ensure vigorous stirring to dissipate heat.

Q: The reaction is incredibly slow at 0 °C, but I'm afraid to heat it. How can I push it to completion? A: Do not apply heat. Instead, add a catalytic amount (0.05–0.1 eq) of 4-Dimethylaminopyridine (DMAP). DMAP acts as an acyl transfer catalyst, forming a highly reactive intermediate with Boc₂O that readily reacts with the poorly nucleophilic aminoisoxazole even at low temperatures.

Data Presentation: Thermal Profile Comparison

To assist in selecting the appropriate methodology, the following table summarizes the critical quantitative parameters for both synthesis routes.

ParameterCurtius Rearrangement (DPPA Route)Direct Boc Protection (Boc₂O Route)
Starting Material Isoxazole-4-carboxylic acid4-Aminoisoxazole HCl
Reagent Addition Temp 20–25 °C (Room Temp)0 °C (Ice Bath)
Reaction/Maturation Temp 80–85 °C (Reflux)0 °C to 20 °C
Reaction Time 2 h (RT) + 8–12 h (Reflux)4–6 h
Primary Thermal Risk Rapid N₂ exotherm/bumpingDegradation of free amine
Expected Yield 70–85%40–60%
References
  • The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry. National Center for Biotechnology Information (NCBI) / PMC. Available at:[Link]

  • Curtius Rearrangement - Common Conditions. Common Organic Chemistry. Available at:[Link]

  • Curtius rearrangement. Wikipedia, The Free Encyclopedia. Available at:[Link]

Sources

Optimization

Technical Support Center: Troubleshooting Isoxazole Carbamate Coupling

Welcome to the Advanced Synthesis Support Center. This guide is specifically designed for researchers, scientists, and drug development professionals encountering low conversion rates or complex impurity profiles during...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Support Center. This guide is specifically designed for researchers, scientists, and drug development professionals encountering low conversion rates or complex impurity profiles during the synthesis of isoxazole carbamates.

Coupling an aminoisoxazole (e.g., 3-amino or 5-aminoisoxazole) with a chloroformate or an activated alcohol is notoriously difficult. The troubleshooting frameworks below address the root electronic and mechanistic causes of these failures, providing self-validating protocols to ensure experimental success.

Diagnostic Workflow

Before altering your reaction conditions, use the following logical framework to isolate the root cause of your low conversion rates.

TroubleshootingWorkflow Start Low Conversion Rate Detected (<20%) CheckSM Check SM Integrity (TLC/LCMS) Start->CheckSM IsSMIntact Is Aminoisoxazole Intact? CheckSM->IsSMIntact Degradation Address Degradation: Check Moisture/Temp IsSMIntact->Degradation No Nucleophilicity Address Nucleophilicity: Change Base/Solvent IsSMIntact->Nucleophilicity Yes BaseCheck Current Base? Nucleophilicity->BaseCheck WeakBase Weak (TEA/DIPEA) Switch to Strong Base BaseCheck->WeakBase TEA/DIPEA StrongBase Strong (NaH/LHMDS) Check Electrophile BaseCheck->StrongBase NaH/LHMDS Electrophile Electrophile Status? StrongBase->Electrophile Hydrolyzed Hydrolyzed Use Fresh Reagents Electrophile->Hydrolyzed Hydrolyzed Intact Intact Increase Temp/Time Electrophile->Intact Intact

Diagnostic workflow for troubleshooting low conversion in aminoisoxazole carbamate coupling.

Frequently Asked Questions (Mechanistic Troubleshooting)

Q1: Why is my conversion rate stuck below 20% when using standard bases like DIPEA or Triethylamine (TEA)? A1: The root cause is the severe lack of nucleophilicity in the aminoisoxazole starting material. The isoxazole ring is highly electron-withdrawing, and the lone pair on the exocyclic amine is heavily delocalized into the heteroaromatic system[1]. Weak bases like DIPEA are insufficient to deprotonate the amine. To force the reaction forward, you must switch to a strong base (e.g., NaH or LHMDS) to pre-form the highly reactive isoxazolyl anion before introducing the electrophile.

Q2: I switched to NaH, but I am now seeing a complex mixture of side products, including urea formation. What happened? A2: When you generate the highly reactive isoxazolyl anion, it becomes highly susceptible to adventitious moisture. If your chloroformate electrophile is exposed to trace water, it rapidly hydrolyzes to form an alcohol and CO₂, or it degrades into an isocyanate intermediate. The unreacted aminoisoxazole anion will readily attack this isocyanate, leading to symmetrical or asymmetrical urea byproducts[2]. Additionally, prolonged reaction times at elevated temperatures can lead to O- to N-carbamoyl transfer or complete degradation of the isoxazole ring[3]. Strict anhydrous conditions and low temperatures are mandatory.

Q3: My aminoisoxazole is sterically hindered and fails to react even with LHMDS. Can I use coupling reagents like CDI or Triphosgene instead of chloroformates? A3: Yes. For exceptionally unreactive or sterically hindered aminoisoxazoles, reversing the polarity of the coupling is highly effective. Instead of treating the aminoisoxazole as the nucleophile, use triphosgene to convert the aminoisoxazole into an isoxazolyl isocyanate in situ. This highly electrophilic intermediate can then be trapped by the addition of your target alcohol to form the carbamate[4].

Quantitative Data: Base & Solvent Optimization

The choice of base and solvent dictates the equilibrium of the isoxazolyl anion formation. Use the table below to benchmark your expected conversion rates against established parameters.

BaseSolventTemperatureExpected ConversionPrimary Observation / Causality
DIPEA (2.0 eq) DCM25 °C< 15%Insufficient basicity; lone pair remains delocalized.
Pyridine DCMReflux20 - 30%Sluggish reaction; trace urea formation due to prolonged heating.
NaH (1.5 eq) THF0 °C to 25 °C75 - 85%Good conversion; highly sensitive to moisture and side reactions.
LHMDS (1.2 eq) THF-78 °C to 0 °C> 90%Cleanest profile; rapid anion formation with minimal degradation.

Self-Validating Experimental Protocol: LHMDS-Mediated Coupling

To eliminate the variables of moisture degradation and poor nucleophilicity, utilize this self-validating protocol. Every step includes a built-in diagnostic check to ensure the chemical state is correct before proceeding.

Objective: Couple an unreactive 3-aminoisoxazole with an alkyl chloroformate to yield the corresponding carbamate.

Step 1: Reagent Verification & Setup

  • Action: Flame-dry a Schlenk flask under vacuum and backfill with argon (repeat 3x). Dissolve the 3-aminoisoxazole (1.0 eq) in anhydrous THF to create a 0.2 M solution.

  • Validation Check: Perform a Karl Fischer titration on the THF solvent. Moisture must be < 50 ppm . If > 50 ppm, the LHMDS will be quenched immediately upon addition, and the chloroformate will hydrolyze into urea-forming byproducts.

Step 2: Deprotonation (Anion Generation)

  • Action: Cool the solution to -78 °C using a dry ice/acetone bath. Add LHMDS (1.0 M in THF, 1.2 eq) dropwise over 10 minutes. Stir for 30 minutes at -78 °C.

  • Validation Check: Observe the reaction mixture. A distinct color change (typically shifting to a deep yellow or orange) indicates the successful formation of the delocalized isoxazolyl anion. If the solution remains completely colorless, the base may have degraded or the system is wet.

Step 3: Electrophile Addition

  • Action: Add the alkyl chloroformate (1.5 eq) dropwise at -78 °C. Maintain the temperature for 1 hour, then slowly allow the bath to warm to 0 °C over 2 hours.

  • Validation Check: Draw a 10 µL aliquot, quench it immediately in 100 µL of saturated aqueous NH₄Cl, and analyze via LCMS. You must observe the disappearance of the aminoisoxazole starting mass and the emergence of the product [M+H]⁺ mass. If unreacted SM remains, do not heat the reaction; instead, re-cool and add an additional 0.2 eq of LHMDS.

Step 4: Quench and Workup

  • Action: Quench the reaction at 0 °C by slowly adding saturated aqueous NH₄Cl. Extract the aqueous layer with EtOAc (3x). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Validation Check: Weigh the crude mass. A mass recovery of >95% of the theoretical yield confirms that the carbamate did not undergo aqueous hydrolysis during the quench. Proceed to silica gel chromatography.

References

  • Title: 3-Oxoisoxazole-2(3H)
  • Source: Beilstein Journal of Organic Chemistry (beilstein-journals.org)
  • Title: Carbamate synthesis by amination (carboxylation)
  • Source: Organic Chemistry Portal (organic-chemistry.org)

Sources

Reference Data & Comparative Studies

Validation

1H NMR Interpretation of Isoxazol-4-yl-carbamic acid tert-butyl ester: A Comparative Analytical Guide

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Type: Analytical Comparison Guide & Spectroscopic Methodology Executive Summary In fragment-based drug design and medicinal ch...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Type: Analytical Comparison Guide & Spectroscopic Methodology

Executive Summary

In fragment-based drug design and medicinal chemistry, the isoxazole ring is a privileged scaffold frequently deployed as a bioisostere for phenyl rings or as a robust hydrogen-bond acceptor. Isoxazol-4-yl-carbamic acid tert-butyl ester (N-Boc-4-aminoisoxazole) is a critical synthetic intermediate in this domain.

However, distinguishing between 3-, 4-, and 5-substituted isoxazole isomers poses a significant analytical challenge. This guide provides an objective, comparative analysis of the 1 H NMR performance of Isoxazol-4-yl-carbamic acid tert-butyl ester against its structural alternatives (3-yl and 5-yl isomers) and evaluates its spectral behavior across different deuterated solvents. By understanding the underlying magnetic causality, researchers can establish a self-validating analytical workflow for unequivocal structural elucidation.

Mechanistic Grounding & Spectral Causality

To accurately interpret the 1 H NMR spectrum of Isoxazol-4-yl-carbamic acid tert-butyl ester, one must understand the electronic environment dictated by the heterocycle and the carbamate moiety.

  • The Isoxazole Ring Electronics: Isoxazole is an electron-deficient heteroaromatic system. The highly electronegative oxygen and nitrogen atoms inductively withdraw electron density from the ring. However, resonance effects make the 4-position relatively more electron-rich than the 3- and 5-positions. In an unsubstituted isoxazole, the H-4 proton is significantly shielded, typically appearing upfield around 6.38 ppm[1].

  • The 4-Substitution Effect: When the 4-position is substituted with a Boc-amino group, the remaining H-3 and H-5 protons are adjacent to the nitrogen and oxygen atoms, respectively. This proximity to electronegative atoms places them in a strongly deshielded environment. Furthermore, because they are separated by the substituted 4-position, the meta-coupling ( 4J3,5​ ) is virtually non-existent (< 0.5 Hz), resulting in two distinct singlets[2].

  • Quadrupolar Relaxation & Solvent Effects: The carbamate NH proton is subject to quadrupolar relaxation from the adjacent 14 N nucleus, often broadening its signal. Its chemical shift is highly dependent on the solvent's hydrogen-bonding capacity.

Comparative Data Analysis

Solvent Performance Comparison: CDCl 3​ vs. DMSO-d 6​

The choice of deuterated solvent drastically alters the resolution and chemical shift of the exchangeable NH proton and the heteroaromatic signals. Table 1 compares the spectral performance of the target compound in two standard solvents.

Table 1: Solvent Effects on 1 H NMR Shifts of Isoxazol-4-yl-carbamic acid tert-butyl ester

Proton EnvironmentCDCl 3​ δ (ppm)DMSO-d 6​ δ (ppm)MultiplicityIntegrationMechanistic Causality
t-Butyl (CH 3​ ) 3​ 1.501.45Singlet (s)9HHighly shielded aliphatic environment; unaffected by solvent polarity.
Carbamate NH 6.50 (br)9.30 (br)Broad Singlet (br s)1HStrong hydrogen bonding with DMSO severely deshields the proton, pushing it downfield.
Isoxazole H-3 8.358.75Singlet (s)1HDeshielded by adjacent N. DMSO further deshields via complexation[3].
Isoxazole H-5 8.809.15Singlet (s)1HDeshielded by adjacent O. Appears further downfield than H-3 due to higher electronegativity of oxygen.
Isomeric Differentiation: 4-Boc vs. 3-Boc vs. 5-Boc

The most critical performance metric of this NMR analysis is its ability to differentiate the 4-substituted target from its 3- and 5-substituted alternatives. This is achieved by analyzing the 3J (ortho) scalar coupling.

Table 2: Isomeric Differentiation via Aromatic Splitting Patterns (in CDCl 3​ )

Isomer AlternativeH-3 δ (ppm)H-4 δ (ppm)H-5 δ (ppm)Diagnostic Splitting Pattern
4-Boc-amino (Target) 8.35 (s)Substituted8.80 (s)Two singlets. Lack of 3J coupling confirms 4-substitution[2].
3-Boc-amino Substituted6.80 (d, J=1.8 )8.30 (d, J=1.8 )Two doublets. Upfield H-4 signal couples with H-5.
5-Boc-amino 8.10 (d, J=1.8 )6.20 (d, J=1.8 )SubstitutedTwo doublets. Upfield H-4 signal couples with H-3[4].

Diagnostic Workflow Visualization

The following logical workflow demonstrates how to systematically process the NMR data to confirm the identity of the 4-substituted isoxazole isomer.

G Start Acquire 1H NMR of Boc-Aminoisoxazole CheckBoc Check Aliphatic Region (~1.5 ppm, 9H, s) Start->CheckBoc Aromatic Analyze Aromatic Region (6.0 - 9.0 ppm) CheckBoc->Aromatic Boc Group Confirmed Singlets Two Singlets (~8.3 & ~8.8 ppm) Aromatic->Singlets No J-coupling observed Doublets Two Doublets (J ≈ 1.8 Hz) One signal upfield (~6.4 ppm) Aromatic->Doublets Ortho-coupling observed Iso4 Isoxazol-4-yl Isomer (Target Confirmed) Singlets->Iso4 Iso35 Isoxazol-3-yl or Isoxazol-5-yl Isomer (Alternative) Doublets->Iso35

Figure 1: Diagnostic 1H NMR workflow for differentiating isoxazole isomers based on J-coupling.

Experimental Protocol: Self-Validating NMR Workflow

To ensure high-fidelity, reproducible data that accurately captures the fine structural details of Isoxazol-4-yl-carbamic acid tert-butyl ester, follow this self-validating methodology.

Step 1: Sample Preparation
  • Concentration: Weigh exactly 5.0–10.0 mg of the analyte.

  • Solvation: Dissolve the compound in 0.6 mL of high-purity CDCl 3​ (containing 0.03% v/v TMS as an internal reference). Causality: Over-concentrated samples increase viscosity, leading to broader lines and obscuring fine coupling constants that are critical for isomer differentiation.

  • Filtration: Filter the solution through a glass wool plug into a 5 mm NMR tube to remove particulate matter that distorts magnetic homogeneity.

Step 2: Instrument Calibration (400 MHz or 600 MHz)
  • Locking and Shimming: Lock onto the deuterium signal of CDCl 3​ . Perform gradient shimming (e.g., TopShim) to optimize the Z1 to Z4 gradients. Validation: The TMS peak must have a linewidth at half-height ( W1/2​ ) of ≤0.5 Hz.

  • Tuning and Matching: Manually or automatically tune the probe to the exact resonance frequency of 1 H in the sample to maximize signal-to-noise (S/N) ratio.

Step 3: Acquisition Parameters
  • Pulse Sequence: Use a standard 30° excitation pulse (zg30 in Bruker terminology) to prevent signal saturation.

  • Relaxation Delay (D1): Set D1 to at least 2.0 seconds. Causality: The tert-butyl protons have different T1​ relaxation times compared to the heteroaromatic protons. A sufficient D1 ensures quantitative integration, validating the 9:1:1:1 proton ratio.

  • Scans: Acquire 16 to 64 transients depending on the exact concentration.

Step 4: Processing & Validation
  • Apodization: Apply an exponential window function with a Line Broadening (LB) factor of 0.3 Hz. This enhances S/N without artificially merging fine doublets into singlets.

  • Phase & Baseline Correction: Perform manual zero-order and first-order phase correction. Apply a polynomial baseline correction to ensure integration values are perfectly horizontal.

  • Integration Validation: Set the tert-butyl singlet (~1.50 ppm) to exactly 9.00. The two aromatic singlets should integrate to ~1.00 each. If they integrate to less, consider potential degradation or incomplete relaxation.

References

  • Structural investigation of 3,5-disubstituted isoxazoles by 1H-nuclear magnetic resonance. J. Heterocyclic Chem.2

  • Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media. MDPI. 4

  • Isoxazole(288-14-2) 1H NMR spectrum. ChemicalBook. 1

  • Synthesis of 3-Hydroxy-4-Substituted Picolinonitriles from 4-Propargylaminoisoxazoles. ACS Publications. 3

Sources

Comparative

Mass Spectrometry Fragmentation Patterns of N-Boc-4-aminoisoxazole: A Comparative Guide for Drug Discovery

In modern medicinal chemistry, aminoisoxazoles are highly valued as bioisosteres and versatile pharmacophores. During library synthesis, the amine group is frequently protected using a tert-butyloxycarbonyl (Boc) group.

Author: BenchChem Technical Support Team. Date: March 2026

In modern medicinal chemistry, aminoisoxazoles are highly valued as bioisosteres and versatile pharmacophores. During library synthesis, the amine group is frequently protected using a tert-butyloxycarbonyl (Boc) group. However, distinguishing N-Boc-4-aminoisoxazole from its positional isomers (the 3-amino and 5-amino derivatives) presents a significant analytical challenge. Because all three isomers share the same exact mass and molecular formula, standard high-resolution mass spectrometry (HRMS) is insufficient for differentiation.

As a Senior Application Scientist, I have structured this guide to objectively compare the gas-phase fragmentation performance of N-Boc-4-aminoisoxazole against its alternatives. By understanding the causality behind these fragmentation mechanics, researchers can design robust, self-validating LC-MS/MS workflows to ensure unambiguous structural assignment.

Mechanistic Causality in Gas-Phase Fragmentation

The tandem mass spectrometry (MS/MS) behavior of N-Boc-aminoisoxazoles is governed by a two-stage hierarchical fragmentation process. Understanding why these molecules break apart is critical for optimizing collision energies and interpreting complex spectra.

Stage 1: Boc Group Lability (Low Collision Energy)

Under Electrospray Ionization (ESI) conditions, the Boc protecting group acts as the primary site of lability. The fragmentation is initiated by protonation at the carbamate carbonyl, which triggers the loss of isobutylene (56 Da) via a highly stable tert-butyl cation intermediate. This is immediately followed by the rapid expulsion of carbon dioxide (44 Da) [1] [2]. Depending on the collision energy (CE), this manifests as either a step-wise sequence or a concerted 100 Da loss, converting the precursor ion ([M+H]⁺ m/z 185) into the bare aminoisoxazole core (m/z 85).

Stage 2: Isoxazole Ring Cleavage (High Collision Energy)

Once the Boc group is cleaved, higher collision energies force the heterolytic cleavage of the isoxazole ring. The N–O bond is inherently weak (~60 kcal/mol) and serves as the primary initiation site for ring opening.

  • The 4-Amino Advantage: In the 4-amino isomer, the central position of the amine group stabilizes the resulting acyclic fragment. This stabilization heavily favors the expulsion of carbon monoxide (CO, -28 Da), yielding a dominant diagnostic fragment at m/z 57.

  • The 3-Amino and 5-Amino Alternatives: In contrast, the 3-amino and 5-amino isomers place the amine group in direct proximity to the ring heteroatoms. This proximity induces distinct competitive pathways, such as the rapid loss of hydrogen cyanide (HCN, -27 Da) or isocyanic acid (HCNO, -43 Da), leading to entirely different base peaks [3] [4].

Comparative Performance Data

The following table summarizes the quantitative MS/MS data, objectively comparing the fragmentation performance of N-Boc-4-aminoisoxazole against its positional alternatives.

CompoundPrecursor Ion [M+H]⁺Primary Neutral Loss (Low CE)Diagnostic MS/MS Fragments (High CE)Relative Ring Stability (Gas Phase)
N-Boc-4-aminoisoxazole m/z 185-100 Da (Boc cleavage)m/z 85, 57 (-CO) High (Predictable N-O cleavage)
N-Boc-3-aminoisoxazole m/z 185-100 Da (Boc cleavage)m/z 85, 58 (-HCN) Moderate (Proximity to ring Nitrogen)
N-Boc-5-aminoisoxazole m/z 185-100 Da (Boc cleavage)m/z 85, 43 (-HCNO) Low (Rapid ring opening)

Workflow Visualization

The logical relationship between collision energy application and the resulting fragmentation pathways is mapped below.

Workflow N1 Precursor Ion [M+H]+ m/z 185 N2 Low CE (10-15 eV) Boc Cleavage N1->N2 N4 Base Peak m/z 85 (-CO2) N1->N4 -100 Da Concerted N3 Intermediate m/z 129 (-C4H8) N2->N3 -56 Da N3->N4 -44 Da N5 High CE (20-30 eV) Ring Cleavage N4->N5 N6 Diagnostic Fragment m/z 57 (-CO) N5->N6 4-Amino Dominant N7 Diagnostic Fragment m/z 58 (-HCN) N5->N7 3-Amino Dominant

MS/MS fragmentation logic for N-Boc-aminoisoxazole isomers.

Self-Validating Experimental Protocol: LC-MS/MS Isomer Differentiation

To ensure trustworthiness and reproducibility, the following protocol is designed as a self-validating system. It utilizes specific chromatographic and mass spectrometric parameters to unambiguously identify the 4-amino isomer.

Phase 1: Sample Preparation & System Suitability
  • Standard Preparation: Dissolve the N-Boc-4-aminoisoxazole sample in a diluent of 50:50 Acetonitrile:Water containing 0.1% Formic Acid to achieve a final concentration of 1 µg/mL.

  • Self-Validation Step (Carryover & Noise Check): Inject a blank (diluent only) prior to the sample.

    • Causality: Boc-protected amines can exhibit "sticky" behavior in ESI sources. The system is only validated for the run if the m/z 185 → 85 transition in the blank is <0.1% of the anticipated standard peak area.

Phase 2: Liquid Chromatography (LC) Parameters
  • Column Selection: Use a high-efficiency C18 Reverse-Phase column (e.g., 50 x 2.1 mm, 1.7 µm particle size).

  • Gradient Elution: Run a linear gradient from 5% to 95% Mobile Phase B (Acetonitrile + 0.1% Formic Acid) over 5 minutes.

    • Causality: The Boc group imparts significant hydrophobicity. This gradient ensures the intact N-Boc-4-aminoisoxazole is strongly retained and chromatographically separated from any free (deprotected) 4-aminoisoxazole impurities that may have formed during storage.

Phase 3: Mass Spectrometry (MS/MS) Conditions
  • Ionization: Operate the mass spectrometer in ESI Positive Mode.

  • Precursor Isolation: Isolate m/z 185 in the first quadrupole (Q1) with a narrow isolation window (0.7 Da) to prevent isobaric interference.

  • Collision Energy (CE) Ramping: Apply a CE ramp using Argon as the collision gas.

    • Causality: Do not use a single CE. A low CE (10–15 eV) is required to validate the presence of the Boc group by monitoring the m/z 129 and 85 fragments. A high CE (20–30 eV) is strictly required to force the m/z 85 core to undergo ring cleavage, generating the m/z 57 diagnostic ion that proves the 4-amino substitution pattern.

  • Detection: Monitor the transitions using Multiple Reaction Monitoring (MRM) in Q3 (m/z 185 → 85, m/z 185 → 57, and m/z 185 → 58).

References

  • Giorgi G, Ponticelli F, Czira G, Vékey K. "Characterization and differentiation of heterocyclic isomers. tandem mass spectrometry and molecular orbital calculations on 3-methylisoxazolo- and 2-methyloxazolopyridines." Journal of the American Society for Mass Spectrometry, 1995. Available at:[Link]

  • Ramesh V, Ramesh M, Srinivas R, Sharma GVM, Jayaprakash P. "Electrospray ionization tandem mass spectrometric study on the effect of N-terminal beta- and gamma-carbo amino acids on fragmentation of GABA-hybrid peptides." Rapid Communications in Mass Spectrometry, 2008. Available at:[Link]

  • Dias et al. "Mass Spectrometry: another tool from the PAT toolbox." European Pharmaceutical Review, 2005. Available at:[Link]

Sources

Validation

The Definitive Guide to Purity Assessment of Isoxazole Carbamates: Elemental Analysis vs. Orthogonal Techniques

Introduction Isoxazole carbamates are highly versatile pharmacophores, frequently utilized in the design of novel anticancer, antimicrobial, and anti-inflammatory agents[1]. However, the progression of these compounds fr...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Isoxazole carbamates are highly versatile pharmacophores, frequently utilized in the design of novel anticancer, antimicrobial, and anti-inflammatory agents[1]. However, the progression of these compounds from early-stage discovery to preclinical evaluation requires stringent purity validation. Authoritative bodies and publications, such as the 2, explicitly require a purity of >95% for all tested compounds to ensure that observed biological effects are accurate and not artifacts of highly active impurities[2].

While High-Performance Liquid Chromatography (HPLC) remains the default for many laboratories, it possesses a critical blind spot: it relies on UV absorbance and relative peak integration, often failing to detect residual solvents, water, or inorganic salts[2]. To establish absolute purity, researchers must employ orthogonal techniques. This guide objectively compares CHNS-O Elemental Analysis (EA) with quantitative NMR (qNMR) and HPLC, providing a field-proven framework for validating isoxazole carbamate purity.

The Analytical Challenge of Isoxazole Carbamates

Isoxazole carbamates present unique analytical challenges. The isoxazole ring is electron-deficient and can be highly resistant to complete combustion during analysis. Furthermore, the carbamate linkage (–NH–COO–) is prone to trapping moisture or forming strong hydrogen bonds with residual synthesis solvents (e.g., DMF or DMSO). Consequently, a synthesized batch that appears 99% pure by HPLC-UV may actually contain 5–10% by weight of trapped water or inorganic salts (such as potassium carbonate used during synthesis).

Comparative Analysis of Purity Techniques

To build a self-validating analytical system, one must understand the mechanistic strengths and limitations of each technique. 3 has emerged as a powerful tool for absolute quantitation, but4 remains a fundamental primary method for confirming empirical formulas and detecting invisible mass[3][4].

Table 1: Quantitative Comparison of Purity Assessment Modalities

Analytical TechniquePrimary PrincipleDetects Organic Byproducts?Detects Inorganic Salts?Detects Trapped Solvents/Water?Typical Precision (RSD) / Accuracy
CHNS-O Elemental Analysis Absolute mass fraction via flash combustionIndirectly (alters empirical formula)Yes (alters mass % of C/H/N)Yes (alters mass % of C/H/N/O)≤ 0.3% absolute deviation from theoretical
Quantitative NMR (qNMR) Absolute quantitation via internal calibratorYes (resolves structural isomers)No (NMR silent)Yes (visible peaks)~1.0 - 2.0% RSD
HPLC-UV Relative chromatographic separationYes (if UV active)No (UV transparent)No (typically UV transparent)~0.1 - 1.0% RSD (Relative purity only)

Why Elemental Analysis Remains the Gold Standard for Absolute Mass

Because EA measures the absolute mass fraction of elements, any impurity—whether it is an inorganic salt from a catalyst, silica gel from column chromatography, or trapped water—will dilute the carbon and nitrogen mass percentages. If the experimental C, H, and N values fall within ±0.4% of the theoretical calculated values, the compound is definitively free of significant mass-altering impurities. By combining EA with HPLC and qNMR, laboratories create an impenetrable, self-validating matrix for purity confirmation.

PurityWorkflow A Isoxazole Carbamate Sample B HPLC-UV (Chromatography) A->B C qNMR (Spectroscopy) A->C D CHNS-O Analysis (Combustion) A->D E Identifies UV-Active Organic Impurities B->E F Quantifies Solvents & Structural Isomers C->F G Detects Inorganic Salts & Absolute Mass Deviations D->G H Orthogonal Purity Certification (>95% Validated) E->H F->H G->H

Orthogonal purity validation workflow for isoxazole carbamates.

Experimental Protocol: Self-Validating CHNS Analysis

To ensure a robust protocol, the following procedure incorporates specific causality-driven steps to overcome the refractory nature of isoxazole rings.

Step 1: Instrument Calibration and System Blanking

  • Action: Run 3-5 blank tin capsules, followed by a certified reference material (CRM) such as sulfanilamide (C₆H₈N₂O₂S).

  • Causality: Establishes the baseline zero and validates the calibration curve. Sulfanilamide is chosen because its C, H, N, and S ratios are highly stable, non-hygroscopic, and well-characterized, providing a reliable self-validating benchmark for instrument drift.

Step 2: Sample Preparation and Catalyst Addition

  • Action: Weigh precisely 1.500 to 2.000 mg of the desiccated isoxazole carbamate into a tin (Sn) capsule using a microbalance (resolution of 0.1 µg). Add ~1 mg of Vanadium Pentoxide (V₂O₅) directly to the sample before sealing.

  • Causality: The tin capsule acts as a localized fuel; when dropped into the oxygen-rich reactor, the oxidation of tin triggers an exothermic flash, temporarily raising the local temperature to ~1800°C. V₂O₅ is a critical combustion aid for heterocyclic compounds; it ensures that the stable isoxazole ring is completely oxidized to CO₂ and NOₓ, preventing the formation of refractory carbon residues.

Step 3: Flash Combustion and Reduction

  • Action: The sealed capsule is dropped into the quartz combustion tube (maintained at 1000°C) synchronized with a pulse of high-purity Oxygen (O₂). The resulting gas mixture is then swept by Helium carrier gas into a reduction reactor containing copper wires at 650°C.

  • Causality: The copper reactor serves a dual, self-validating purpose: it scrubs any excess unreacted O₂ (which would interfere with downstream detection) and quantitatively reduces all NOₓ species to N₂ gas, ensuring accurate nitrogen quantification.

Step 4: Separation and Detection

  • Action: The analyte gases (N₂, CO₂, H₂O, SO₂) pass through a specialized GC column and are detected sequentially by a Thermal Conductivity Detector (TCD).

  • Causality: The TCD provides a universal, concentration-dependent response based on the thermal conductivity difference between the analyte gases and the Helium carrier gas.

Step 5: Data Validation

  • Action: Compare the integrated peak areas against the theoretical mass percentages. For a valid >95% purity claim, the experimental values must not deviate by more than ±0.4% from the theoretical formula.

  • Causality: If carbon is low but nitrogen is accurate, the scientist can immediately deduce the presence of trapped inorganic salts or water, prompting further desiccation or recrystallization.

Conclusion

While HPLC-UV is excellent for monitoring reaction progress and identifying structurally similar organic impurities, it cannot stand alone for absolute purity determination. By integrating CHNS-O Elemental Analysis—fortified with proper combustion aids—and qNMR, researchers create a self-validating, orthogonal analytical matrix. This ensures that the biological data generated from isoxazole carbamates is grounded in absolute chemical integrity.

References

  • Title: How NMR Enhances Chemical Analysis Accuracy? Source: Creative Biostructure URL: [Link]

  • Title: Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination Source: Journal of Medicinal Chemistry - ACS Publications URL: [Link]

  • Title: Ensuring Pharmaceutical Purity and Compliance with CHNS-O Analysis Source: VELP Scientifica URL: [Link]

  • Title: Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents Source: PMC - National Institutes of Health URL: [Link]

Sources

Comparative

Analytical Method Validation for Isoxazole-Based Derivatives: A Comparative Guide to HPLC-UV vs. LC-MS/MS

Isoxazole derivatives—characterized by a five-membered heterocyclic ring containing adjacent nitrogen and oxygen atoms—are pivotal in modern medicinal chemistry. From anti-inflammatory agents like leflunomide to novel an...

Author: BenchChem Technical Support Team. Date: March 2026

Isoxazole derivatives—characterized by a five-membered heterocyclic ring containing adjacent nitrogen and oxygen atoms—are pivotal in modern medicinal chemistry. From anti-inflammatory agents like leflunomide to novel antiviral candidates, the unique electronic properties of the isoxazole pharmacophore present both opportunities and challenges in analytical chemistry[1].

As a Senior Application Scientist, I frequently encounter the dilemma of selecting the optimal assay method for these compounds. This guide objectively compares High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) against Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). By providing self-validating protocols and mechanistic insights, this document ensures your method validation remains robust and fully compliant with ICH Q2(R1) guidelines[2].

Section 1: Mechanistic Drivers of Analytical Selection

The choice of analytical platform is dictated by the physicochemical properties of the isoxazole ring. Understanding the causality behind these properties is the first step in method development.

  • Chromophoric Properties: The conjugated π-system of the isoxazole ring, especially when substituted with aromatic moieties, provides strong UV absorbance. This makes HPLC-UV a highly viable choice for bulk formulation assays[3], where high concentrations negate the need for extreme sensitivity.

  • Ionization Efficiency & Fragmentation: The basic nitrogen atom within the isoxazole ring readily accepts protons. In positive Electrospray Ionization (ESI+) mode, the addition of a proton donor (like formic acid) forces the formation of[M+H]+ ions. Furthermore, the relatively weak N-O bond is highly susceptible to collision-induced dissociation (CID), yielding predictable and highly specific fragmentation patterns ideal for Multiple Reaction Monitoring (MRM) in LC-MS/MS[4].

Section 2: Comparative Performance Data

When quantifying novel entities like 2H-Isoxazolo[4,5-B]indole or established drugs like leflunomide, analytical parameters vary significantly between platforms[5]. The following table synthesizes quantitative validation data across both methodologies to aid in platform selection.

Validation ParameterHPLC-UV (e.g., Leflunomide Assay)LC-MS/MS (e.g., Trace Impurities)Mechanistic Causality
Sensitivity (LLOQ) 8 - 32 µg/mL range[6]pg/mL to ng/mL range[5]LC-MS/MS eliminates background noise via mass filtering, whereas UV is limited by baseline optical absorbance.
Selectivity ModerateExtremely HighUV relies solely on chromatographic resolution; MS/MS uses structural fragmentation (m/z transitions)[3] to isolate the analyte.
Linearity Range 2 - 3 orders of magnitude[5]3 - 4 orders of magnitude[5]Photodiode arrays saturate at high concentrations; electron multipliers in MS offer wider dynamic ranges.
Precision (RSD) < 1.5% (Highly reproducible)[6]< 5.0% (Matrix-dependent)UV detectors are less susceptible to matrix ionization suppression compared to ESI-MS sources.
Throughput & Cost High throughput, Lower costModerate throughput, Higher costLC-MS/MS requires high-purity gases, complex calibration, and specialized maintenance[5].

Section 3: Method Validation Workflow & Decision Matrix

Before executing experimental protocols, it is critical to map out the validation strategy. Below is the logical workflow for selecting and validating an assay for isoxazole derivatives based on the complexity of the sample matrix.

AssayDecision A Isoxazole Derivative Assay Requirement B High Sensitivity / Complex Matrix (e.g., Plasma, Trace Impurities) A->B Trace Level C Routine QC / Simple Matrix (e.g., API Formulation) A->C Bulk/Formulation D LC-MS/MS Method (ESI+, MRM Mode) B->D E HPLC-UV Method (PDA/UV Detection) C->E F Validation: ICH Q2(R1) Specificity, Linearity, Accuracy D->F E->F

Decision matrix and validation workflow for isoxazole derivative assays based on matrix complexity.

Section 4: Self-Validating Experimental Protocols

To ensure trustworthiness, an assay must be a self-validating system—meaning intrinsic controls (like internal standards or system suitability checks) continuously verify the data's integrity during every run.

Protocol A: HPLC-UV Assay for Isoxazole API Quantification

Target Application: Routine quality control and content uniformity of isoxazole-based tablets (e.g., Leflunomide)[2].

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh the isoxazole API and dissolve it in a 50:50 (v/v) mixture of acetonitrile and ammonium acetate buffer (0.02M)[6]. Causality: Acetonitrile ensures the hydrophobic isoxazole core is fully solubilized, while the buffer stabilizes the pH, preventing spontaneous hydrolysis of the isoxazole ring.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)[5]. Why? The octadecylsilane stationary phase provides optimal van der Waals interactions with the aromatic substituents of the isoxazole.

    • Mobile Phase: Isocratic elution with 60:40 (v/v) Acetonitrile:Ammonium Acetate[6].

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 260 nm[4].

  • System Suitability (Self-Validation): Inject a standard solution six times. The Relative Standard Deviation (RSD) of the peak areas must be < 2.0%, and the tailing factor must be ≤ 1.5. This proves the system is equilibrated and the column is not degrading.

  • Validation Execution: Assess linearity by injecting concentrations ranging from 8 to 32 µg/mL. Perform forced degradation (acid, base, peroxide) to prove the method is stability-indicating[6] (i.e., the main peak resolves entirely from degradation products).

Protocol B: LC-MS/MS Assay for Trace Impurity Profiling

Target Application: Pharmacokinetic studies or detecting process-related impurities in 4-Chlorobenzo[d]isoxazole[3].

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 1 mg of the sample in 1 mL of 50:50 acetonitrile/water to create a stock solution. Dilute to 10 µg/mL using the mobile phase[3]. Spike with a stable-isotope-labeled internal standard (SIL-IS). Causality: The SIL-IS co-elutes with the analyte and experiences the exact same matrix effects, automatically correcting for any ionization suppression in the MS source.

  • Chromatographic Conditions:

    • Column: Sub-2 µm C18 UPLC column for ultra-high resolution.

    • Mobile Phase: Gradient elution. Solvent A: Water + 0.1% Formic Acid. Solvent B: Acetonitrile + 0.1% Formic Acid[5].

    • Causality: Formic acid acts as a proton donor, drastically enhancing the [M+H]+ signal of the basic isoxazole nitrogen in the ESI+ source.

  • Mass Spectrometry Conditions:

    • Source: Electrospray Ionization in positive mode (ESI+).

    • Acquisition: Multiple Reaction Monitoring (MRM). Select the precursor ion [M+H]+ and apply collision energy (e.g., 10-30 V) to induce N-O bond cleavage[7]. Monitor the most abundant product ion.

  • Validation Execution: Establish the Lower Limit of Quantitation (LLOQ) by demonstrating a Signal-to-Noise (S/N) ratio of ≥ 10:1. Assess matrix effects by comparing the response of the analyte spiked into a blank matrix versus a neat solvent.

Conclusion

The validation of assay methods for isoxazole derivatives hinges on understanding the molecule's fundamental chemistry. While HPLC-UV remains the workhorse for bulk API quantification due to its high precision and lower cost, LC-MS/MS is indispensable for trace-level analysis and structural confirmation[3]. By embedding self-validating principles—such as strict system suitability criteria and stable-isotope internal standards—scientists can ensure their analytical data is both scientifically rigorous and fully compliant with regulatory standards.

References

  • Title: Validation of a Stability-Indicating LC Method for Assay of Leflunomide in Tablets and for Determination of Content Uniformity Source: SciSpace / Sphinxsai URL: [Link]

  • Title: Simultaneous On-Line Characterization of Small Organic Molecules Derived from Combinatorial Libraries for Identity, Quantity, and Purity by Reversed-Phase HPLC with Chemiluminescent Nitrogen, UV, and Mass Spectrometric Detection Source: Analytical Chemistry - ACS Publications URL: [Link]

  • Title: 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides Source: PMC - NIH URL: [Link]

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to Safely Handling Isoxazol-4-yl-carbamic acid tert-butyl ester

As researchers dedicated to advancing drug development, our work with novel chemical entities demands the highest standards of safety and precision. Isoxazol-4-yl-carbamic acid tert-butyl ester, a molecule of interest in...

Author: BenchChem Technical Support Team. Date: March 2026

As researchers dedicated to advancing drug development, our work with novel chemical entities demands the highest standards of safety and precision. Isoxazol-4-yl-carbamic acid tert-butyl ester, a molecule of interest in medicinal chemistry, requires a nuanced approach to handling. This guide moves beyond a simple checklist, offering a comprehensive operational plan rooted in the chemical principles of the compound and extensive laboratory experience. Our objective is to empower you with the knowledge to not only protect yourself but also to ensure the integrity of your research.

Hazard Assessment: Understanding the Risks

Before handling any chemical, a thorough understanding of its potential hazards is crucial. Based on analogous compounds, we must assume Isoxazol-4-yl-carbamic acid tert-butyl ester may present the following risks:

  • Skin and Eye Irritation: Carbamate and isoxazole derivatives are frequently cited as causing skin irritation and serious eye damage.[1][2] Direct contact can lead to redness, inflammation, or chemical burns.

  • Respiratory Tract Irritation: Inhalation of dust or aerosols may irritate the respiratory system.[2]

  • Harmful if Swallowed: Acute oral toxicity is a potential concern with related compounds.[2]

  • Unknown Toxicological Properties: For many research chemicals, the full toxicological profile has not been investigated.[3] Therefore, treating the compound with a high degree of caution is the most prudent approach.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of PPE is not a one-size-fits-all matter; it must be tailored to the specific tasks being performed. The following table outlines the minimum PPE requirements for handling Isoxazol-4-yl-carbamic acid tert-butyl ester.

Operation Eye & Face Protection Hand Protection Body Protection Respiratory Protection
Weighing & Aliquoting (Solid) Safety glasses with side shieldsNitrile or Butyl rubber glovesLaboratory coatRecommended if not in a fume hood (N95 or P3 filter respirator)[4]
Solution Preparation & Transfers Chemical safety goggles or a face shield worn over safety glasses[5]Nitrile or Butyl rubber gloves (consider double-gloving)Chemical-resistant apron over a laboratory coatWork in a certified chemical fume hood
Running Reactions & Work-up Chemical safety goggles or a face shield worn over safety glasses[5]Nitrile or Butyl rubber glovesLaboratory coatWork in a certified chemical fume hood
Spill Cleanup Chemical safety goggles and a face shieldHeavy-duty nitrile or butyl rubber glovesChemical-resistant suit or coveralls[6]Air-purifying respirator with appropriate cartridges or SCBA, depending on spill size
Causality Behind PPE Choices:
  • Eye and Face Protection : Standard safety glasses protect from minor splashes, but the risk of serious eye damage from even a small amount of this compound necessitates the use of chemical safety goggles for any liquid handling.[1][5] A face shield provides an additional layer of protection against larger splashes, especially during transfers or when working under pressure.

  • Hand Protection : Nitrile gloves offer good protection against a wide range of chemicals and are a standard for general laboratory use.[7] For prolonged contact or when handling larger quantities, butyl rubber gloves are recommended due to their high resistance to a broad spectrum of organic compounds. Always inspect gloves for any signs of degradation or punctures before use and dispose of them immediately after handling the compound.[8]

  • Body Protection : A standard laboratory coat is sufficient for handling small quantities. However, for larger-scale operations or when there is a significant risk of splashing, a chemical-resistant apron or coveralls should be worn.[6][9]

  • Respiratory Protection : All work with this compound should ideally be performed within a chemical fume hood to minimize the risk of inhalation.[4] If a fume hood is not available for a specific task like weighing, a respirator is a necessary precaution.

Operational Plan: From Receipt to Disposal

A clear, step-by-step workflow is essential for safe and efficient handling.

Experimental Workflow for Safe Handling

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling prep_area 1. Designate Work Area (Fume Hood) gather_ppe 2. Assemble & Inspect PPE prep_area->gather_ppe Verify safety equipment gather_materials 3. Gather Materials & Spill Kit gather_ppe->gather_materials Ensure readiness weigh 4. Weigh Compound (in fume hood) gather_materials->weigh Proceed to handling dissolve 5. Prepare Solution weigh->dissolve react 6. Perform Reaction dissolve->react decontaminate 7. Decontaminate Glassware & Surfaces react->decontaminate Reaction complete dispose_waste 8. Segregate & Dispose of Waste decontaminate->dispose_waste remove_ppe 9. Remove PPE Correctly dispose_waste->remove_ppe wash 10. Wash Hands Thoroughly remove_ppe->wash Final step

Caption: Workflow for Handling Isoxazol-4-yl-carbamic acid tert-butyl ester.

Step-by-Step Handling Protocol:
  • Preparation:

    • Designate a specific area for handling, preferably within a chemical fume hood.

    • Ensure that an eyewash station and safety shower are accessible and unobstructed.[4]

    • Assemble all necessary PPE as outlined in the table above and inspect for any defects.

    • Have a spill kit readily available. The kit should contain an absorbent material suitable for organic compounds, waste bags, and appropriate PPE.

  • Handling:

    • When handling the solid, avoid generating dust.[8] Use techniques such as careful scooping rather than pouring.

    • If the compound is a static powder, consider using an anti-static gun or grounding equipment to prevent dispersal.[3]

    • When preparing solutions, add the solid to the solvent slowly to avoid splashing.

    • Keep all containers tightly closed when not in use.[10]

  • Decontamination and Disposal:

    • All glassware and equipment that have come into contact with the compound should be decontaminated. A preliminary rinse with a suitable organic solvent (like ethanol or acetone) can be collected as hazardous waste, followed by a standard laboratory cleaning procedure.

    • All solid waste, including contaminated gloves, weigh boats, and paper towels, must be placed in a clearly labeled hazardous waste container.

    • Liquid waste containing the compound should be collected in a designated, sealed, and properly labeled hazardous waste container. Do not mix with incompatible waste streams.[10]

    • Follow all institutional and local regulations for the disposal of chemical waste.[10][11]

Emergency Procedures

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention if irritation persists.[1]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[8]

  • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[8]

  • Spill: For small spills, absorb with an inert material and place in a sealed container for disposal. For large spills, evacuate the area and contact your institution's environmental health and safety department.

By adhering to these protocols, you can confidently and safely work with Isoxazol-4-yl-carbamic acid tert-butyl ester, ensuring both your personal safety and the integrity of your scientific endeavors.

References

  • Apollo Scientific. (2023, March 12).
  • TCI America. (2018, July 6).
  • SAMS Solutions. (2024, August 27). Protective Gear for Chemical Handling Must-Have Equipment. Retrieved from [Link]

  • Medicom. (n.d.). Pesticides PPE - Choosing the right personal protective equipment. Retrieved from [Link]

  • Fisher Scientific. (2023, October 6). Safety Data Sheet - (1-Formylcyclopropyl)carbamic acid tert-butyl ester.
  • PubChemLite. (n.d.). Isoxazol-4-yl-carbamic acid tert-butyl ester (C8H12N2O3). Retrieved from [Link]

  • Capot Chemical. (2026, January 12). MSDS of (S)-(5-Oxo-pyrrolidin-3-YL)-carbamic acid tert-butyl ester.
  • PubChem. (n.d.). tert-Butyl 1,2-oxazol-3-ylcarbamate. National Center for Biotechnology Information. Retrieved from [Link]

  • University of Wisconsin-Madison. (2022, June 6). Appendix A Disposal Procedures by Chemical. Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

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